Verubulin Hydrochloride
Description
See also: Verubulin (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUWDIKZJLOZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238682 | |
| Record name | Verubulin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917369-31-4 | |
| Record name | Verubulin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verubulin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERUBULIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Verubulin Hydrochloride: A Technical Deep Dive into its Mechanism of Action in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verubulin hydrochloride (MPC-6827) is a synthetic small molecule that has been investigated for the treatment of glioblastoma (GBM), the most aggressive primary brain tumor in adults. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in glioblastoma, focusing on its dual role as a microtubule-destabilizing agent and a vascular-disrupting agent. This document details the molecular pathways, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for the assays cited. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its multifaceted anti-cancer properties.
Introduction
Glioblastoma presents a formidable therapeutic challenge due to its aggressive nature, infiltrative growth, and the protective shield of the blood-brain barrier (BBB). Standard-of-care, comprising surgical resection followed by radiotherapy and chemotherapy with temozolomide, offers limited survival benefits. Consequently, there is a critical need for novel therapeutic agents that can effectively target GBM. This compound, a quinazoline derivative, emerged as a promising candidate due to its ability to cross the BBB and exert potent cytotoxic effects on cancer cells. This guide delves into the intricate mechanisms by which this compound combats glioblastoma.
Core Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anti-glioblastoma effects through two primary, interconnected mechanisms:
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Microtubule Destabilization: It acts as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.
-
Vascular Disruption: It targets the tumor's blood supply by disrupting the endothelial cells lining the tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.
Microtubule Destabilization and Induction of Apoptosis
Verubulin binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells:
-
G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through the M phase of the cell cycle, leading to an accumulation of cells in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is a complex process that is understood to involve the activation of caspases, a family of proteases that execute programmed cell death. While the precise signaling cascade for verubulin in glioblastoma has not been fully elucidated, it is proposed to follow the canonical pathway initiated by microtubule disruption. This includes the activation of initiator caspases (like caspase-9) and subsequent activation of effector caspases (like caspase-3), which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Below is a diagram illustrating the proposed signaling pathway for verubulin-induced apoptosis in glioblastoma cells.
Vascular Disrupting Activity
Glioblastomas are highly vascularized tumors, and their growth is dependent on a robust blood supply. This compound also functions as a vascular disrupting agent (VDA), targeting the tumor's existing vasculature. The mechanism is similar to its effect on tumor cells, involving the disruption of the microtubule cytoskeleton in endothelial cells. This leads to:
-
Changes in Endothelial Cell Shape: The disruption of microtubules causes endothelial cells to lose their flattened shape and become more spherical.
-
Increased Vascular Permeability: The altered cell shape and weakened cell-cell junctions lead to increased leakiness of the tumor blood vessels.
-
Inhibition of Endothelial Tube Formation: Verubulin prevents endothelial cells from forming the capillary-like structures necessary for angiogenesis.
-
Tumor Blood Flow Shutdown: The cumulative effect of these actions is a rapid reduction in blood flow within the tumor, leading to extensive tumor necrosis due to oxygen and nutrient deprivation.
The workflow for assessing the vascular disrupting activity of verubulin is depicted below.
Quantitative Data
The efficacy of this compound has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings.
Table 1: Preclinical Activity of this compound and its Analogs
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| Verubulin (MPC-6827) | HeLa (Cervical Cancer) | Cell Viability | 4 nM | [1] |
| Verubulin (MPC-6827) | MCF-7 (Breast Cancer) | Cell Viability | 2 nM | [1] |
| Verubulin (MPC-6827) | A549 (Lung Cancer) | Cell Viability | 4 nM | [1] |
| RGN3067 (Verubulin Analog) | U87 (Glioblastoma) | Cell Viability | 560 nM | |
| RGN3067 (Verubulin Analog) | LN-18 (Glioblastoma) | Cell Viability | 117 nM |
Table 2: Clinical Efficacy of this compound in Recurrent Glioblastoma (Phase II Study) [2]
| Patient Group | Primary Endpoint | Result |
| Bevacizumab-naïve (n=31) | 6-Month Progression-Free Survival (PFS-6) | 14% |
| Bevacizumab-refractory (n=25) | 1-Month Progression-Free Survival (PFS-1) | 20% |
| Patient Group | Median Survival from Treatment Onset | Best Overall Response (Partial Response) | Best Overall Response (Stable Disease) |
| Bevacizumab-naïve | 9.5 months | 10% (n=3) | 23% (n=7) |
| Bevacizumab-refractory | 3.4 months | 4.2% (n=1) | 21% (n=5) |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.
-
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Plot the absorbance values over time to generate polymerization curves.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Glioblastoma cell lines (e.g., U87, LN-18)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI stain.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
This compound
-
96-well plate
-
Inverted microscope with a camera
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube network.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.
-
Conclusion
This compound demonstrates a potent anti-glioblastoma effect through a dual mechanism of action involving microtubule destabilization and vascular disruption. Its ability to cross the blood-brain barrier makes it a theoretically attractive agent for this difficult-to-treat cancer. While preclinical studies have shown promising activity, clinical trials in recurrent glioblastoma have indicated limited single-agent efficacy. Future research may explore the potential of this compound in combination with other therapeutic modalities to enhance its anti-tumor effects and overcome resistance mechanisms in glioblastoma. This technical guide provides a foundational understanding of its core mechanisms to aid researchers and drug development professionals in the ongoing effort to find more effective treatments for glioblastoma.
References
- 1. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 trial of verubulin for recurrent glioblastoma: a prospective study by the Brain Tumor Investigational Consortium (BTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Verubulin Hydrochloride: A Technical Guide to a Novel Microtubule Destabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verubulin hydrochloride (formerly known as MPC-6827) is a potent, orally bioavailable, small-molecule microtubule destabilizing agent that has demonstrated significant preclinical and clinical activity against a variety of cancer types.[1][2] As a quinazoline derivative, verubulin exerts its antineoplastic effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing cell cycle arrest and apoptosis.[1][2] A key feature of verubulin is its ability to overcome multidrug resistance (MDR) mediated by common ABC transporters like P-glycoprotein, MRP-1, and BCRP-1, making it a promising candidate for the treatment of refractory tumors.[1] Furthermore, verubulin exhibits excellent penetration of the blood-brain barrier, suggesting its potential for treating central nervous system (CNS) malignancies.[3] This technical guide provides an in-depth overview of the core scientific and clinical data on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Core Mechanism of Action: Microtubule Destabilization
This compound's primary mechanism of action is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Verubulin binds to the colchicine-binding site on β-tubulin, a subunit of the αβ-tubulin heterodimer.[2] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to several downstream cellular events:
-
Mitotic Spindle Disruption: The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Verubulin's inhibition of microtubule formation prevents the proper assembly of the mitotic spindle.
-
G2/M Cell Cycle Arrest: The failure of mitotic spindle formation activates the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[1]
Overcoming Multidrug Resistance
A significant advantage of this compound is its efficacy against cancer cells that have developed multidrug resistance. It is not a substrate for several major ATP-binding cassette (ABC) transporters, including P-glycoprotein (MDR-1), Multidrug Resistance-Associated Protein 1 (MRP-1), and Breast Cancer Resistance Protein (BCRP-1).[1] This allows verubulin to maintain its cytotoxic activity in tumor cells that overexpress these efflux pumps, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Carcinoma | 4 (optimum concentration) | [4][5] |
| MCF-7 | Breast Adenocarcinoma | 2 (optimum concentration) | [4][5] |
| A549 | Lung Carcinoma | 4 (optimum concentration) | [4][5] |
| HCT-116 | Colon Carcinoma | 0.004 µM (for apoptosis induction) | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| B16 | Mouse Melanoma | 7.5 mg/kg IV (single dose) | 72% on Day 7 | [3] |
| B16 | Mouse Melanoma | 1 mg/kg IV (daily for 5 days) | 22% | [3] |
| OVCAR-3 | Human Ovarian Cancer | 5 mg/kg IV (single dose) | 50% tumor regression | [3] |
| OVCAR-3 | Human Ovarian Cancer | 2.5 mg/kg/day IP (continuous infusion for 24h) | No inhibition | [3] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (ng/mL) | T½ (h) | AUC (hr*ng/mL) | Brain-to-Plasma Ratio | Reference |
| Mouse | 5 mg/kg | IV | 1291 | - | 657 | Up to 30 | [3] |
| Mouse | 1 mg/kg | IV | 105 | - | 79 | - | [3] |
| Human (GBM) | 3.3 mg/m² | IV | - | 3.2 (± 0.82) | - | High brain concentrations | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Tubulin Polymerization Assay
This assay directly measures the effect of verubulin on the in vitro assembly of microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer with temperature control
Protocol:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.
-
Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.[7]
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in response to verubulin treatment using flow cytometry.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
This compound
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 2 nM, 4 nM) for a specified duration (e.g., 24, 48, 72 hours).[8]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by verubulin using Annexin V and propidium iodide staining followed by flow cytometry.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound (e.g., at 2x IC50 concentration) for the desired time (e.g., 48 hours).[8]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound's mechanism and experimental analysis.
Caption: Mechanism of action of this compound.
Caption: Downstream apoptotic signaling cascade.
Caption: Workflow for cell cycle analysis.
Conclusion
This compound is a promising microtubule destabilizing agent with a distinct pharmacological profile. Its ability to inhibit tubulin polymerization, overcome multidrug resistance, and penetrate the blood-brain barrier underscores its potential as a valuable therapeutic for a range of cancers, including those that are difficult to treat. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the preclinical and clinical applications of this novel anticancer agent. Continued investigation into its efficacy in various tumor models and in combination with other therapies is warranted.
References
- 1. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cn.aminer.org [cn.aminer.org]
- 3. Comparison of MPC-6827 activity in xenograft models with different dosing schedules. - ASCO [asco.org]
- 4. Phase I trial of verubulin (MPC-6827) plus carboplatin in patients with relapsed glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellmolbiol.org [cellmolbiol.org]
Preclinical Efficacy of Verubulin Hydrochloride: An In-depth Technical Guide for Cancer Researchers
Introduction
Verubulin Hydrochloride (also known as VERU-111 and MPC-6827) is a novel, orally bioavailable small molecule inhibitor of tubulin polymerization that has demonstrated potent anti-cancer activity in a wide range of preclinical cancer models.[1] By binding to the colchicine site on β-tubulin, Verubulin disrupts microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the preclinical studies of Verubulin, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
In Vitro Anti-Cancer Activity
Verubulin has demonstrated potent cytotoxic and anti-proliferative effects across a variety of human cancer cell lines, with IC50 values typically in the low nanomolar range.
Table 1: IC50 Values of Verubulin (VERU-111/MPC-6827) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Citation |
| Pancreatic Cancer | Panc-1 | 11.8 (48h) | [3] |
| AsPC-1 | 15.5 (48h) | [3] | |
| HPAF-II | 25 (48h) | [3] | |
| Ovarian Cancer | SKOV3 | 1.8 | [4] |
| OVCAR3 | 10.5 | [4] | |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 8.2-9.6 | |
| MDA-MB-468 | 8.2-9.6 | ||
| MDA-MB-453 | 8-14 | ||
| SKBR3 (HER2+) | 14 | ||
| Cervical Cancer | HeLa | 4 (optimal conc.) | [5] |
| Breast Adenocarcinoma | MCF-7 | 2 (optimal conc.) | [5] |
| Lung Adenocarcinoma | A549 | 4 (optimal conc.) | [5] |
| Melanoma & Prostate Cancer | (Panel) | Average of 5.2 | [3] |
In Vivo Anti-Cancer Efficacy
Preclinical studies in various xenograft and orthotopic animal models have consistently shown the potent anti-tumor activity of Verubulin.
Table 2: In Vivo Efficacy of Verubulin (VERU-111/MPC-6827) in Cancer Models
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Citation |
| Ovarian Cancer | Orthotopic SKOV3 Mouse Model | 10 mg/kg, oral, 5 times/week for 4 weeks | Markedly suppressed tumor growth and completely suppressed distant organ metastasis. | [6] |
| Pancreatic Cancer | AsPC-1 Xenograft Mouse Model | 50 µ g/mouse , intra-tumoral, 3 times/week for 3 weeks | Significant (P < 0.01) inhibition of xenograft tumor growth. | [7][8] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft Model | 12.5 mg/kg, oral | 80% tumor growth inhibition. | [9] |
| Prostate Cancer (Paclitaxel-Resistant) | PC3-TXR Xenograft Model | 3.3, 10, and 20 mg/kg, oral | Completely inhibited tumor growth. | [10] |
| Glioblastoma | Recurrent Glioblastoma Patients (Phase II Trial) | 3.3 mg/m², IV, weekly for 3 weeks of a 4-week cycle | Limited single-agent activity. Median survival of 9.5 months in bevacizumab-naïve patients. | [1][11] |
Mechanism of Action: Signaling Pathways
Verubulin's anti-cancer effects are mediated through the disruption of microtubule polymerization, which in turn triggers a cascade of downstream signaling events culminating in cell cycle arrest and apoptosis.
Diagram 1: Verubulin's Core Mechanism of Action```dot
Caption: Verubulin induces apoptosis through modulation of Bcl-2 family proteins and caspase activation.
Diagram 3: Involvement of p53 and JAK/STAT Pathways
Caption: Verubulin activates the p53 pathway and inhibits JAK/STAT signaling in certain cancers.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of Verubulin.
Cell Viability and IC50 Determination (MTS Assay)
-
Objective: To determine the concentration of Verubulin that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. [5] 2. Cells are treated with a range of Verubulin concentrations (e.g., 0.1 nM to 10 µM) for a specified period (typically 48 or 72 hours).
-
Following treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
Plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in culture.
-
IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Xenograft Tumor Growth Assay
-
Objective: To evaluate the anti-tumor efficacy of Verubulin in a living organism.
-
Procedure (Example: Pancreatic Cancer Xenograft):
-
Athymic nude mice (4-6 weeks old) are used.
-
Human pancreatic cancer cells (e.g., AsPC-1) are harvested and resuspended in a solution of Matrigel and PBS (1:1).
-
Approximately 1x10^6 cells are injected subcutaneously or orthotopically into the flank or pancreas of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
The treatment group receives Verubulin (e.g., 50 µ g/mouse , intra-tumorally, 3 times per week) while the control group receives a vehicle control. [7] 7. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
Western Blot Analysis for Apoptosis Markers
-
Objective: To detect the expression levels of key proteins involved in the apoptotic pathway following Verubulin treatment.
-
Procedure:
-
Cancer cells are treated with various concentrations of Verubulin for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against apoptotic markers such as cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, etc. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Verubulin on the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cancer cells are treated with Verubulin for a specified time (e.g., 24 hours).
-
Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently.
-
Fixed cells are stored at -20°C for at least 2 hours.
-
The cells are then washed with PBS and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
Diagram 4: General Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of an anti-cancer agent like Verubulin.
The preclinical data for this compound strongly support its development as a potent and broad-spectrum anti-cancer agent. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to effective inhibition of cell proliferation and induction of apoptosis in a variety of cancer models, including those resistant to conventional chemotherapies like taxanes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Verubulin and other tubulin-targeting agents. The signaling pathway diagrams offer a visual summary of its molecular effects. Further research will continue to elucidate the full potential of Verubulin in the clinical setting.
References
- 1. Microtubule targeting agents in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ScholarWorks @ UTRGV - Research Colloquium: Superparamagnetic iron oxide nanoparticles of Sabizabulin (VERU-111) for pancreatic cancer treatment [scholarworks.utrgv.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of a novel βIII/βIV-tubulin inhibitor (VERU-111) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy of a novel βIII/βIV-tubulin inhibitor (VERU-111) in pancreatic cancer. - ASCO [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. | BioWorld [bioworld.com]
- 11. A phase 2 trial of verubulin for recurrent glioblastoma: a prospective study by the Brain Tumor Investigational Consortium (BTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Verubulin Hydrochloride's Effect on Tubulin Polymerization
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The mechanism, experimental validation, and cellular consequences of tubulin polymerization inhibition by Verubulin Hydrochloride.
Introduction: Microtubules as a Core Oncological Target
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1] These polymers are formed from the self-assembly of α,β-tubulin heterodimers. The constant and tightly regulated cycling between polymerization (assembly) and depolymerization (disassembly) of microtubules, a property known as dynamic instability, is fundamental for the proper segregation of chromosomes into daughter cells.
The critical role of microtubule dynamics in mitosis makes tubulin a highly validated and successful target for cancer chemotherapy. Agents that interfere with this process can halt cell division, leading to cell cycle arrest and subsequent apoptotic cell death. This compound (also known as MPC-6827) is a potent, orally bioavailable, small-molecule inhibitor of tubulin polymerization that has demonstrated significant antitumor activity.[1][2] This guide provides a detailed technical overview of its mechanism of action, the experimental protocols used to characterize its activity, and its downstream cellular effects.
Core Mechanism of Action: Colchicine-Site Binding and Microtubule Destabilization
Verubulin is a quinazoline derivative that functions as a microtubule-destabilizing agent.[1][3] Its primary mechanism involves direct binding to β-tubulin at the colchicine-binding site , located at the interface between the α- and β-tubulin subunits.[3]
The binding of Verubulin to this site introduces a conformational change in the tubulin dimer, rendering it incompetent for polymerization. This action has two major consequences:
-
Inhibition of Polymerization: Verubulin-bound tubulin dimers are unable to add to the growing "plus" ends of microtubules, thus directly inhibiting the formation of new microtubule polymers.[2][4]
-
Suppression of Microtubule Dynamics: By preventing the addition of new GTP-tubulin dimers, which form a stabilizing "cap" at the microtubule end, Verubulin promotes a shift towards a state of net depolymerization or "catastrophe."
This disruption of the delicate balance of microtubule dynamics leads to the disorganization of the microtubule network within the cell. During mitosis, this prevents the formation of a functional mitotic spindle, activating the Spindle Assembly Checkpoint (SAC), which halts the cell cycle in the G2/M phase.[3][4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key advantage of Verubulin is its ability to circumvent multidrug resistance (MDR) mechanisms, as it is not a substrate for common efflux pumps like P-glycoprotein.[2]
Quantitative Data Presentation
The efficacy of this compound (MPC-6827) and its analogs has been quantified through both direct biochemical assays and cell-based cytotoxicity assays.
Table 1: Inhibition of In Vitro Tubulin Polymerization
| Compound | IC50 (Tubulin Polymerization) | Assay Type | Reference |
|---|---|---|---|
| MPC-6827 (Verubulin) | ~400 nM | Inhibition of MAP-rich tubulin polymerization | [3] |
| Colchicine (Reference) | ~500 nM | Inhibition of MAP-rich tubulin polymerization | [3] |
| Analog 12k | Not Reported | Binds to colchicine site | [5] |
| Analog [I] | 1.87 µM | Tubulin polymerization inhibition |[6] |
Note: IC50 values can vary based on assay conditions, such as tubulin concentration and the presence of microtubule-associated proteins (MAPs).
Table 2: Cytotoxicity and Cellular Effects of Verubulin (MPC-6827) and Analogs
| Cell Line | Compound | IC50 / GI50 (Cytotoxicity) | Cellular Effect | Reference |
|---|---|---|---|---|
| A-375 (Melanoma) | Verubulin | 0.7 nM | Antiproliferative | [7] |
| A375/TxR (Taxol-Resistant) | Verubulin | 0.7 nM | Antiproliferative | [7] |
| HepG2 (Hepatoma) | MPC-6827 | 5.0 nM | Antiproliferative | [7] |
| HCT-116 (Colon) | MPC-6827 | EC50 = 2 nM (Caspase activation) | Pro-apoptotic | [3] |
| T47D (Breast) | MPC-6827 | EC50 = 2 nM (Caspase activation) | Pro-apoptotic | [3] |
| A549 (Lung) | Analog 2c | 1 nM | Cytotoxic | [8] |
| MCF7 (Breast) | Analog 2c | 4 nM | Cytotoxic | [8] |
| A549 (Lung) | MPC-6827 | 10 nM causes microtubule disruption | Microtubule Disruption | [2][3] |
| Multiple Lines | MPC-6827 | N/A | Pronounced G2/M Arrest |[3][4] |
Experimental Protocols
Characterizing the activity of a tubulin polymerization inhibitor like Verubulin involves a multi-step process, from direct biochemical assays to cell-based functional assays.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, >99% pure tubulin protein (e.g., from Cytoskeleton, Inc.) to a final concentration of 3 mg/mL in a general tubulin buffer (G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).[9]
-
Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer, DMSO as vehicle) in G-PEM buffer.
-
-
Assay Execution:
-
Data Acquisition:
-
Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the initial rate of polymerization for each concentration.
-
Determine the IC50 value, which is the concentration of Verubulin required to inhibit the initial rate of polymerization by 50% compared to the vehicle control.[2]
-
Protocol: Cellular Microtubule Network Visualization (Immunofluorescence)
This cell-based assay provides visual confirmation of a compound's microtubule-disrupting activity in an intact cellular environment.
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM) or vehicle control for a defined period (e.g., 1-3 hours).[3]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-β-tubulin) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark.
-
(Optional) Counterstain nuclei with a DNA dye like DAPI or Hoechst 33342.[3]
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
-
Observe the disruption, fragmentation, and diffuse staining of tubulin in Verubulin-treated cells compared to the well-defined filamentous network in control cells.[2]
-
Downstream Signaling: From Mitotic Arrest to Apoptosis
The inhibition of tubulin polymerization by Verubulin sets off a well-defined signaling cascade that culminates in apoptosis. The inability to form a proper mitotic spindle and correctly align chromosomes activates the Spindle Assembly Checkpoint (SAC). The SAC prevents the cell from entering anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[6][10]
This sustained arrest is an apoptotic signal. It leads to the modulation of key cell death regulators, including proteins from the Bcl-2 family. This ultimately results in the activation of effector caspases (e.g., caspase-3), which execute the apoptotic program by cleaving critical cellular substrates, leading to the characteristic morphological changes of cell death.
Conclusion
This compound is a potent microtubule-destabilizing agent that exerts its anticancer effects by directly inhibiting tubulin polymerization. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. Its high potency, demonstrated through in vitro and cell-based assays, and its ability to overcome common multidrug resistance mechanisms, establish Verubulin as a significant compound in the field of oncology research. The detailed experimental protocols and mechanistic understanding outlined in this guide provide a framework for the continued investigation and development of Verubulin and its derivatives as next-generation tubulin-targeting cancer therapeutics.[1]
References
- 1. Verubulin and its derivatives: Progress and promise in tubulin-targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. webapps.myriad.com [webapps.myriad.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pharmacological Profile of Verubulin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verubulin Hydrochloride (also known as MPC-6827) is a synthetic small molecule that has been investigated for its potent antineoplastic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its dual mechanisms of action, preclinical efficacy in a range of cancer models, and clinical trial findings. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the field of oncology.
Introduction
This compound is the hydrochloride salt form of Verubulin, a quinazoline derivative with a molecular formula of C17H18ClN3O and a molecular weight of 315.8 g/mol .[1] It has emerged as a promising anti-cancer agent due to its dual-acting mechanism that targets both tumor cell proliferation and the tumor microenvironment.[2] A significant attribute of Verubulin is its ability to circumvent certain mechanisms of multidrug resistance, a common challenge in cancer chemotherapy.[3] Furthermore, its capacity to cross the blood-brain barrier has made it a candidate for the treatment of central nervous system malignancies.[2][4]
Mechanism of Action
This compound exerts its anticancer effects through two primary mechanisms: inhibition of tubulin polymerization and disruption of tumor vasculature.
2.1. Microtubule Destabilization
Verubulin binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[5] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The consequence is an arrest of the cell cycle in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway and leads to programmed cell death.[2][3]
Figure 1: Signaling pathway of Verubulin-induced apoptosis.
2.2. Vascular Disruption
In addition to its direct effects on tumor cells, Verubulin also functions as a vascular disrupting agent (VDA).[2][6] It selectively targets the immature and poorly formed vasculature characteristic of solid tumors. By disrupting the microtubule cytoskeleton of endothelial cells, Verubulin causes a rapid change in cell shape, leading to increased vascular permeability, vessel collapse, and ultimately, a shutdown of blood flow to the tumor core.[6] This results in acute ischemia and extensive necrosis of tumor tissue.[3]
Figure 2: Mechanism of Verubulin as a vascular disrupting agent.
Preclinical Pharmacology
3.1. In Vitro Cytotoxicity
Verubulin has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, with IC50 values in the low nanomolar range. Notably, its efficacy is maintained in multidrug-resistant (MDR) cell lines, as it is not a substrate for common efflux pumps like P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).[1]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A-375 | Melanoma | 0.7 | [7] |
| A375/TxR | Taxol-Resistant Melanoma | 0.7 | [7] |
| HCT-116 | Colon Carcinoma | 4 | |
| MCF-7 | Breast Adenocarcinoma | 2.1 | |
| VA-13 | - | - | [8] |
| HEK293T | - | - | [8] |
3.2. In Vivo Efficacy in Xenograft Models
Preclinical studies in mouse xenograft models have shown significant tumor growth inhibition with Verubulin treatment across various cancer types.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| B16 | Mouse Melanoma | 7.5 mg/kg (IV, single dose) | 72% TGI on day 7 | |
| OVCAR-3 | Human Ovarian Cancer | 5 mg/kg (IV, single dose) | 50% regression | |
| A549/TxR | Paclitaxel-Resistant Lung Cancer | 7.5 mg/kg (oral) | 69.0% | [2] |
| A549/TxR | Paclitaxel-Resistant Lung Cancer | 12.5 mg/kg (oral) | 77.7% | [2] |
Clinical Pharmacology
4.1. Pharmacokinetics
Limited human pharmacokinetic data is available. In a Phase I trial in patients with relapsed glioblastoma multiforme, the mean plasma half-life of Verubulin was determined.
| Parameter | Value | Patient Population | Reference |
| Mean Plasma Half-life (t½) | 3.2 hours (SD = 0.82) | Relapsed Glioblastoma Multiforme | [3] |
4.2. Clinical Trials
Verubulin has been evaluated in several clinical trials, primarily in patients with brain tumors and other solid tumors.
Phase I Trial in Refractory Solid Tumors (NCT00394446) This was a multiple-dose study to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of Verubulin in patients with refractory solid tumors.[1]
Phase I/II Trials in Glioblastoma Multiforme A Phase I study of Verubulin in combination with carboplatin in patients with relapsed glioblastoma multiforme established a maximum tolerated dose of 3.3 mg/m².[3] In this study, 2 of 19 patients achieved a partial response, and 5 had stable disease.[3] The median progression-free survival (PFS) was 8 weeks, with a 6-month PFS rate of 21%.[3]
A subsequent Phase II trial evaluated single-agent Verubulin at 3.3 mg/m² in two cohorts of patients with recurrent glioblastoma: bevacizumab-naïve (Group 1) and bevacizumab-refractory (Group 2).[9]
| Outcome | Group 1 (Bevacizumab-Naïve) | Group 2 (Bevacizumab-Refractory) | Reference |
| Number of Patients | 31 | 25 | [9] |
| 6-Month Progression-Free Survival (PFS-6) | 14% | - | [9] |
| 1-Month Progression-Free Survival (PFS-1) | - | 20% | [9] |
| Median Survival | 9.5 months | 3.4 months | [9] |
| Partial Response (PR) | 10% (n=3) | 4.2% (n=1) | [9] |
| Stable Disease (SD) | 23% (n=7) | 21% (n=5) | [9] |
The trial was terminated early for futility, concluding that Verubulin as a single agent had limited activity in this patient population.[9]
Experimental Protocols
5.1. In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Figure 3: Workflow for in vitro tubulin polymerization assay.
Protocol:
-
Reconstitute lyophilized tubulin (e.g., >99% pure bovine tubulin) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP).[4]
-
In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.[4]
-
Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) to the wells.[4]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for one hour to monitor the kinetics of tubulin polymerization.[4]
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
5.2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Verubulin.
Figure 4: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Seed cells (e.g., 1 x 10^6 cells) in a T25 culture flask and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of Verubulin's mechanism of action.
5.3. Apoptosis Assay by Annexin V Staining
This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Figure 5: Workflow for Annexin V apoptosis assay.
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both the floating (apoptotic) and adherent cells.[10]
-
Wash the cells twice with cold PBS and centrifuge.[10]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and a vital dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
5.4. In Vivo Vascular Disrupting Activity Assay (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a well-established in vivo model to assess angiogenesis and the effects of vascular disrupting agents.
Protocol:
-
Fertilized chicken eggs are incubated for 10 days.[11]
-
A small window is made in the eggshell to expose the CAM.
-
A sterile filter disk or gelatin sponge impregnated with this compound or a vehicle control is placed on the CAM.[12]
-
The window is sealed, and the eggs are incubated for an additional 2-3 days.[11]
-
The CAM is then excised and examined under a microscope.
-
The anti-angiogenic or vascular-disrupting effect is quantified by measuring changes in the number, length, and branching of blood vessels in the treated area compared to the control.
Conclusion
This compound is a potent, dual-acting anticancer agent that inhibits microtubule polymerization and disrupts tumor vasculature. It has demonstrated significant preclinical activity in a variety of cancer models, including those resistant to conventional chemotherapies. While clinical trials in recurrent glioblastoma showed limited single-agent efficacy, its unique properties, such as blood-brain barrier penetration and activity in MDR models, suggest that further investigation, potentially in combination with other therapies or in different cancer types, may be warranted. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chick chorioallantoic membrane (CAM) assay as an in vivo model to study the effect of newly identified molecules on ovarian cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I trial of verubulin (MPC-6827) plus carboplatin in patients with relapsed glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Investigational Studies of Verubulin Hydrochloride for Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verubulin Hydrochloride (MPC-6827) is an investigational, small-molecule, microtubule-destabilizing agent that has demonstrated potent cytotoxic activity against a broad spectrum of solid tumors in both preclinical and clinical studies. As a colchicine-binding site inhibitor, Verubulin disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. A key characteristic of this agent is its ability to overcome multidrug resistance mediated by common ABC transporters and its significant penetration of the blood-brain barrier. This technical guide provides a comprehensive overview of the investigational studies of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical trials, and outlining the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its antineoplastic effects by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to a cascade of cellular events culminating in apoptotic cell death.
Signaling Pathway
The primary signaling pathway initiated by Verubulin involves the disruption of microtubule dynamics, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway.
Verubulin Hydrochloride's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core aspects of verubulin hydrochloride's (also known as MPC-6827) permeability across the blood-brain barrier (BBB). This compound is a novel microtubule-disrupting agent that has garnered significant interest for its potential in treating central nervous system (CNS) malignancies, largely due to its remarkable ability to penetrate the brain.[1][2] This guide provides a comprehensive overview of its BBB permeability, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Analysis of Blood-Brain Barrier Permeability
This compound demonstrates extensive distribution into brain tissue, a critical attribute for any CNS-targeted therapeutic.[1] Preclinical studies in various animal models have consistently shown high brain-to-plasma concentration ratios, indicating that the compound not only crosses the BBB but also accumulates in the brain.[3][4][5]
| Parameter | Species | Value | Reference(s) |
| Brain/Plasma Exposure Ratio | Mouse | 16 | [1] |
| Mouse | 14 | [4] | |
| Mouse, Rat, Dog | 14-30 | [3][6] | |
| Mouse, Beagle | 14-58 | [7] | |
| LogP ([11C]MPC-6827) | Not Specified | ~2.9 | [3] |
| Plasma Protein Binding | Rat | 98% - 98.3% | [1][4] |
| Human | 98.2% | [1][4] |
An ideal LogP value for a brain-penetrant drug is typically between 2 and 3, and this compound's LogP of approximately 2.9 aligns with its observed high BBB permeability.[3] Despite high plasma protein binding, a significant fraction of the drug is still able to cross the BBB and reach its target in the CNS.[1][4]
Mechanisms of Action and Signaling Pathways
This compound exerts its anti-cancer effects through a dual mechanism of action: inhibition of tubulin polymerization and vascular disruption.[1][2]
Tubulin Polymerization Inhibition
As a microtubule-destabilizing agent, verubulin binds to the colchicine site on tubulin, preventing the polymerization of microtubules.[7][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2]
Figure 1. Signaling pathway of verubulin's anti-cancer effect via tubulin inhibition.
Vascular Disrupting Action
In addition to its direct cytotoxic effects, verubulin acts as a vascular disrupting agent (VDA), selectively targeting the tumor vasculature.[1][2] This action is also initiated by the depolymerization of microtubules within the tumor endothelial cells. The disruption of the endothelial cytoskeleton triggers a signaling cascade involving the RhoA/ROCK pathway, leading to increased actin-myosin contractility, breakdown of cell-cell junctions, and ultimately, increased vascular permeability and a shutdown of tumor blood flow.
Figure 2. Signaling pathway of verubulin's vascular disrupting effect.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the blood-brain barrier permeability of this compound.
In Vivo Determination of Brain-to-Plasma Ratio in Mice
This protocol outlines the procedure for quantifying the distribution of this compound between the brain and plasma in a mouse model.
1. Animal Model and Dosing:
-
Species: Male athymic nude mice.
-
Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Dosing: A single intravenous (IV) injection of 2.5 mg/kg this compound is administered via the tail vein.[4]
2. Sample Collection:
-
Blood and brain samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[4]
-
At each time point, a cohort of mice is anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, the mice are euthanized, and the brains are excised, rinsed in cold saline, blotted dry, and weighed.
3. Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.
-
Brain Homogenate: Whole brains are homogenized in a specific volume of purified water (e.g., 3 volumes of water to the brain weight) using a mechanical homogenizer. The homogenates are then stored at -80°C.[4]
4. Bioanalytical Method (LC-MS/MS):
-
Concentrations of this compound in plasma and brain homogenate are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation is performed by adding a solvent (e.g., acetonitrile) containing an internal standard to the plasma and brain homogenate samples. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using mobile phases such as water and acetonitrile with an additive like formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions for verubulin and the internal standard.
5. Data Analysis:
-
The brain-to-plasma concentration ratio is calculated for each time point by dividing the concentration of verubulin in the brain homogenate (in ng/g) by the concentration in the plasma (in ng/mL).
Figure 3. Experimental workflow for in vivo brain-to-plasma ratio determination.
In Vitro Plasma Protein Binding Assay
This protocol describes the determination of the extent to which this compound binds to plasma proteins using equilibrium dialysis.
1. Materials:
-
Plasma: Pooled human or rat plasma.
-
Dialysis Device: A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO).
2. Procedure:
-
The dialysis membrane is pre-conditioned according to the manufacturer's instructions.
-
The dialysis plate is assembled with the membrane separating the wells into two chambers: a plasma chamber and a buffer chamber.
-
This compound is added to the plasma to a final concentration (e.g., 1 µM).
-
The plasma containing verubulin is added to the plasma chamber, and an equal volume of PBS is added to the buffer chamber.
-
The plate is sealed and incubated at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
3. Sample Analysis:
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of verubulin in each aliquot is determined by LC-MS/MS.
4. Data Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration of verubulin in the buffer chamber to the concentration in the plasma chamber at equilibrium.
-
The percentage of plasma protein binding is calculated as (1 - fu) x 100%.
In Vitro Blood-Brain Barrier Permeability Assay (Representative Protocol)
While a specific published protocol for verubulin is not available, this representative protocol using a cell-based Transwell model is a standard method for assessing BBB permeability.
1. Cell Culture:
-
Cell Line: A suitable cell line that forms tight junctions, such as Caco-2 or MDCK-MDR1 cells, is used. For BBB studies, co-culture with astrocytes can enhance the barrier properties.
-
Seeding: The endothelial cells are seeded onto the apical side of a semi-permeable membrane in a Transwell insert and cultured until a confluent monolayer is formed. The integrity of the monolayer is monitored by measuring the transendothelial electrical resistance (TEER).
2. Permeability Assay:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound is added to the apical (donor) chamber at a defined concentration.
-
At various time points, samples are taken from the basolateral (receiver) chamber.
-
The concentration of verubulin in the receiver chamber is quantified by LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
To assess the role of efflux transporters, the assay can be performed in the reverse direction (basolateral to apical), and the efflux ratio (Papp(B-A) / Papp(A-B)) is calculated.
This comprehensive guide provides a detailed overview of the blood-brain barrier permeability of this compound, equipping researchers and drug development professionals with the necessary information to understand and further investigate this promising CNS-targeted therapeutic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of RhoA/Rho kinase signaling in VEGF-induced endothelial cell migration and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular RhoJ is an effective and selective target for tumor angiogenesis and vascular disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
Early-Phase Clinical Trials of Verubulin Hydrochloride in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubulin Hydrochloride (also known as MPC-6827 and Azixa) is a small-molecule, microtubule-destabilizing agent that has been investigated in early-phase clinical trials for the treatment of various cancers, most notably glioblastoma multiforme (GBM). Verubulin functions by binding to the colchicine site on β-tubulin, which leads to the inhibition of tubulin polymerization, disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] Its ability to cross the blood-brain barrier and evade multidrug resistance pumps has made it a candidate for treating central nervous system malignancies.[3] This technical guide provides an in-depth overview of the early-phase clinical trials of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.
Mechanism of Action
Verubulin exerts its anti-cancer effects by disrupting microtubule dynamics, which are essential for various cellular processes, including mitosis, cell signaling, and intracellular trafficking.[2] It specifically binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]
References
- 1. A phase 2 trial of verubulin for recurrent glioblastoma: a prospective study by the Brain Tumor Investigational Consortium (BTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Verubulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubulin Hydrochloride (MPC-6827) is a potent, small-molecule, microtubule-destabilizing agent that binds to the colchicine site of tubulin.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] Verubulin has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines, including those with multidrug resistance.[3] Furthermore, it possesses vascular disrupting properties, adding to its potential as an anticancer therapeutic. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays and summarizes its effects on various cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism:
-
Inhibition of Tubulin Polymerization: By binding to the colchicine site on β-tubulin, Verubulin prevents the polymerization of tubulin dimers into microtubules.[1][4] This disruption of the microtubule network is critical for several cellular functions, most notably mitotic spindle formation during cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase.[5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, leading to controlled cell death.[6] Key events include the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, as determined by in vitro cytotoxicity assays.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 5 |
| K562 | Chronic Myelogenous Leukemia | 5 |
| A549 | Lung Carcinoma | 10 |
| MCF7 | Breast Adenocarcinoma | 2.1 |
Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and incubation time.
Experimental Protocols
Two common and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture target cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis solution provided in the kit.
-
Background control: Medium only (no cells).
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (as recommended by the kit) of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value.
-
Mandatory Visualizations
References
- 1. Verubulin and its derivatives: Progress and promise in tubulin-targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preliminary Evaluations of [11C]Verubulin: Implications for Microtubule Imaging With PET [frontiersin.org]
- 4. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Verubulin Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Verubulin Hydrochloride, a potent microtubule-disrupting agent, in preclinical animal models of cancer. The following sections detail recommended dosages, experimental protocols, and the underlying mechanism of action to guide researchers in designing and executing their studies.
Introduction
This compound is a small molecule inhibitor of microtubule formation that has shown significant anti-neoplastic activity in a variety of cancer models.[1] It acts by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[2][3] A key advantage of Verubulin is its ability to overcome multidrug resistance, a common challenge in cancer chemotherapy.[1] These notes are intended to provide a starting point for researchers utilizing this compound in in vivo animal studies.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various in vivo animal studies. It is crucial to note that optimal dosage can vary depending on the animal model, tumor type, and administration route. Therefore, pilot studies to determine the maximum tolerated dose (MTD) and optimal effective dose for a specific experimental setup are highly recommended.
Table 1: this compound Dosage in Murine Xenograft Models
| Cancer Type | Animal Model | Administration Route | Dosage | Dosing Schedule | Reference |
| Melanoma (B16) | Athymic nu/nu mice | Intravenous (i.v.) | 1 mg/kg | Daily for 5 days | [4] |
| Melanoma (B16) | Athymic nu/nu mice | Intravenous (i.v.) | 7.5 mg/kg | Single dose | [4] |
| Ovarian Cancer (OVCAR-3) | Athymic nu/nu mice | Intravenous (i.v.) | 2.5, 5, or 10 mg/kg | Not specified | [4] |
| Brain Cancer Imaging | Mice | Intravenous (i.v.) | 5 mg/kg | Single dose (for blocking) | [5][6] |
| Brain Cancer Imaging | Rats | Intravenous (i.v.) | 5 mg/kg | Single dose (for blocking) | [5][6] |
Table 2: Pharmacokinetic and Toxicity Data for this compound
| Parameter | Animal Model | Value | Reference |
| Half-life (t1/2) | Mice, Rats, Dogs | 2.75 - 4.4 hours (single i.v. dose) | [1] |
| Brain/Plasma Ratio | Mice | 16 (at 2.5 mg/kg i.v.) | [1] |
| Maximum Tolerated Dose (MTD) - Verubulin | Mice | ~1 mg/kg | |
| Maximum Tolerated Dose (MTD) - Verubulin Analog (4a) | Mice | > 50 mg/kg (5 daily i.p. doses) | |
| Maximum Tolerated Dose (MTD) - Verubulin Analog (6a) | Mice | > 30 mg/kg (5 daily i.p. doses) |
Experimental Protocols
The following are generalized protocols for in vivo studies using this compound. These should be adapted based on specific experimental needs and institutional guidelines (e.g., IACUC protocols).
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a typical formulation, the final solvent composition can be a mixture of DMSO, PEG300, Tween-80, and saline. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the final dosing solution, first mix the required volume of the this compound stock solution with PEG300.
-
Add Tween-80 to the mixture and vortex thoroughly.
-
Finally, add sterile saline to the desired final volume and mix until a clear solution is obtained.
-
The final concentration of DMSO should be kept low (ideally ≤10%) to minimize toxicity.
-
Prepare the dosing solution fresh on the day of administration.
Murine Xenograft Tumor Model Protocol
Materials:
-
Athymic nude mice (e.g., nu/nu) or other appropriate immunocompromised strain
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
This compound dosing solution
-
Vehicle control solution
Protocol:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at the desired concentration (e.g., 1 x 10^7 cells/mL). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups once tumors reach the desired size.
-
Administer this compound or vehicle control solution via the chosen route (e.g., intravenous tail vein injection).
-
Follow the dosing schedule as determined by the study design (e.g., daily, every other day).
-
-
Endpoint and Analysis:
-
The study endpoint may be determined by a specific time point, maximum tumor burden as per IACUC guidelines, or significant weight loss.
-
At the endpoint, euthanize the animals and excise the tumors.
-
Tumor weight and volume can be measured.
-
Further analysis can include immunohistochemistry, western blotting, or other molecular assays on the tumor tissue.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by disrupting the highly dynamic process of microtubule polymerization and depolymerization. This interference primarily occurs during the mitotic phase of the cell cycle, leading to cell death.
Signaling Pathway of this compound-Induced Apoptosis:
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Microtubule Disruption by Verubulin Hydrochloride
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature makes them a key target for anticancer drug development. Verubulin Hydrochloride (also known as MPC-6827) is a potent, small-molecule microtubule-destabilizing agent that binds to the colchicine site on β-tubulin.[3][4] This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[2][5] These application notes provide detailed protocols for three key cell-based assays to quantify the effects of this compound on microtubule integrity and cellular outcomes.
Mechanism of Action of this compound
Verubulin acts by binding to the colchicine-binding site on β-tubulin, which is located at the interface between the α- and β-tubulin subunits within a heterodimer.[3][5][6] This binding event prevents the conformational changes necessary for the tubulin dimer to polymerize into microtubules. Consequently, the dynamic equilibrium between polymerization and depolymerization shifts towards depolymerization, resulting in a net loss of the cellular microtubule network. This disruption of the microtubule cytoskeleton critically impairs the formation of the mitotic spindle, a structure required for chromosome segregation during mitosis.[2] The cell's surveillance mechanisms, known as the spindle assembly checkpoint, detect this failure, leading to a prolonged arrest in the M-phase of the cell cycle and subsequent induction of apoptosis.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I clinical trial of MPC-6827 (Azixa), a microtubule destabilizing agent, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Verubulin Hydrochloride Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verubulin Hydrochloride (MPC-6827) is a potent, small-molecule inhibitor of tubulin polymerization that exhibits significant anti-cancer activity. It functions by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Notably, Verubulin is not a substrate for several multidrug resistance (MDR) transporters, making it a promising candidate for treating resistant tumors.[1] Furthermore, its ability to cross the blood-brain barrier has prompted its investigation in malignancies such as glioblastoma.[1][2] The synthesis of Verubulin analogues is a key strategy for enhancing its therapeutic index, improving metabolic stability, and overcoming potential resistance mechanisms. These application notes provide detailed protocols for the synthesis of Verubulin analogues and their biological evaluation.
I. General Synthesis Techniques for Verubulin Analogues
The core structure of Verubulin, a substituted quinazoline, serves as the scaffold for analogue synthesis. A prevalent and effective method for generating a library of analogues is through nucleophilic aromatic substitution (SNAr). This strategy typically involves the reaction of a 4-chloroquinazoline precursor with various substituted N-methylanilines. Modifications often focus on the fused benzene ring of the quinazoline core or the substituents on the N-phenyl ring to explore the structure-activity relationship (SAR).[3][4]
Synthetic Workflow for Quinazoline-based Analogues
Caption: General workflow for the synthesis of Verubulin analogues.
II. Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (Verubulin)
This protocol outlines a general procedure for the synthesis of the parent Verubulin molecule via nucleophilic aromatic substitution.
Materials:
-
4-chloro-2-methylquinazoline
-
N-methyl-4-methoxyaniline (N-methyl-p-anisidine)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous Dioxane or Ethanol
-
Hydrochloric Acid (HCl) in diethyl ether or dioxane
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-2-methylquinazoline (1.0 mmol) in anhydrous dioxane (5 mL), add N-methyl-4-methoxyaniline (1.2 mmol) and a base such as triethylamine (1.5 mmol).[4]
-
Stir the reaction mixture at room temperature for 12 hours or heat under reflux until the starting material is consumed (monitor by TLC).[4]
-
Upon completion, pour the reaction mixture into ice-cold water.[4]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the free base of the Verubulin analogue.
-
For the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the Verubulin analogue as its hydrochloride salt.
Protocol 2: Synthesis of Saturated Verubulin Analogues
This protocol describes the synthesis of analogues where the fused benzene ring of the quinazoline core is replaced by a saturated ring, such as cyclohexane.[3]
Materials:
-
4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
-
Substituted N-methylaniline (e.g., N-methyl-4-methoxyaniline)
-
Hydrochloric acid (catalytic amount)
-
Appropriate solvent (e.g., isopropanol)
Procedure:
-
Combine 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (1.0 mmol) and the desired secondary amine (1.1 mmol) in a suitable solvent like isopropanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture under reflux for several hours until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue using silica gel column chromatography to obtain the target compound.[3]
-
If required, prepare the hydrochloride salt as described in Protocol 1.
III. Data Presentation: Structure-Activity Relationship (SAR)
The potency of Verubulin analogues is highly dependent on their structural features. The following table summarizes the cytotoxicity of selected analogues against various cancer cell lines.
| Analogue/Modification | Cell Line | IC₅₀ (nM) | Key SAR Insights |
| Verubulin (Parent Compound) | Various | ~1-10 | The quinazoline core and para-methoxy group are crucial for high potency.[2][3] |
| Tetrahydroquinazoline Analogue | A549 (Lung) | 1-4 | Replacement of the fused benzene ring with a saturated cyclohexane ring can retain or enhance cytotoxicity.[2][5][6][7] |
| Cycloheptane Analogue | Various | ~5-20 | Annulation with a seven-membered saturated ring is also well-tolerated and results in potent compounds.[3] |
| Removal of para-methoxy group | Various | >1000 | The para-methoxy group on the C-ring is critical for activity; its removal leads to a dramatic loss of cytotoxicity.[3] |
| Replacement of para-methoxy with methyl | Various | ~10-100 | Replacing the methoxy with a methyl group reduces activity by approximately an order of magnitude.[3] |
IV. Protocols for Biological Evaluation
Protocol 3: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay confirms the direct interaction of synthesized analogues with tubulin.
Principle: Tubulin polymerization into microtubules causes an increase in fluorescence. Inhibitors of polymerization will prevent or reduce this increase.
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescence reporter in a suitable buffer.[3]
-
Pre-incubate a 96-well plate at 37°C.
-
Add the synthesized Verubulin analogues at various concentrations to the wells and allow them to equilibrate at 37°C for 1 minute.[3]
-
Initiate the polymerization reaction by adding the pre-warmed tubulin reaction mix to each well.
-
Immediately monitor the increase in fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.[3]
-
Record measurements kinetically (e.g., every 60 seconds for 60 minutes) at 37°C.[4][9]
-
Compare the polymerization curves of treated samples to a vehicle control (e.g., DMSO) and a known inhibitor (e.g., colchicine).
Protocol 4: Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxicity of the synthesized analogues against cancer cell lines.
Principle: Metabolically active, viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-6,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[4]
-
Compound Treatment: Prepare serial dilutions of the Verubulin analogues in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[2][4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1][4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[1][4][10]
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
V. Mechanism of Action Pathway
Verubulin and its active analogues exert their anti-cancer effects by interfering with the fundamental process of microtubule formation, which is critical for cell division.
Caption: Mechanism of action for Verubulin analogues.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate | Semantic Scholar [semanticscholar.org]
- 7. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate [openrepository.mephi.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. texaschildrens.org [texaschildrens.org]
Application of Verubulin Hydrochloride in Multidrug-Resistant Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Verubulin Hydrochloride (also known as VERU-111) is a novel, orally bioavailable, first-in-class small molecule that targets the colchicine binding site of tubulin. As a potent inhibitor of microtubule polymerization, it disrupts a fundamental process for cell division, leading to cell cycle arrest and apoptosis. A significant advantage of Verubulin in oncology research and development is its efficacy in multidrug-resistant (MDR) cancer models. Unlike taxanes, which are common substrates for the P-glycoprotein (P-gp) efflux pump, Verubulin is not affected by this primary mechanism of resistance, making it a promising candidate for treating cancers that have developed resistance to standard chemotherapies.[1]
Mechanism of Action in MDR Cancer
This compound circumvents multidrug resistance by acting as a poor substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP).[2] These transporters are frequently overexpressed in cancer cells and are responsible for the efflux of many chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.
The primary mechanism of action for Verubulin involves:
-
Binding to the Colchicine Site on β-Tubulin: This binding event prevents the polymerization of α- and β-tubulin dimers into microtubules.
-
Disruption of Microtubule Dynamics: The inhibition of microtubule formation leads to a dysfunctional mitotic spindle.
-
G2/M Cell Cycle Arrest: Cells are unable to progress through mitosis, leading to an arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Data on this compound in MDR Cancer Models
The following tables summarize the in vitro and in vivo efficacy of this compound in various multidrug-resistant cancer models.
Table 1: In Vitro Cytotoxicity of Verubulin (VERU-111) in Ovarian and Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Cancer Type | Characteristics | Verubulin (VERU-111) IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Reference |
| SKOV3 | Ovarian Cancer | - | 13.5 | 3.5 | [3] |
| OVCAR3 | Ovarian Cancer | - | 3.7 | 1.1 | [3] |
| MDA-MB-231 | TNBC | Taxane-Sensitive | 8.2-9.6 | 3.1-4.6 | [4] |
| MDA-MB-468 | TNBC | Taxane-Sensitive | 8.2-9.6 | 3.1-4.6 | [4] |
| HCI-10-Luc2 | TNBC | Taxane-Resistant PDX-derived | Not specified | Not specified | [4] |
IC₅₀ values were determined after 72 hours of drug exposure using an MTT assay.
Table 2: In Vivo Efficacy of Orally Administered Verubulin (VERU-111) in a Paclitaxel-Resistant TNBC Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | p-value | Reference |
| Placebo | - | - | - | [1] |
| Paclitaxel | - | Not effective | - | [1] |
| VERU-111 | Orally administered | Almost complete | <0.0001 | [1] |
In this study, tumors in placebo and paclitaxel-treated animals grew almost 10-fold, while VERU-111 treatment inhibited tumor growth.[1]
Table 3: Apoptotic Effect of Verubulin in HCT116 Colon Cancer Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Reference |
| Untreated Control | 77.5 | Not specified | Not specified | |
| Verubulin (2 x IC₅₀ for 48h) | ~50.7 | 16.3 | 33.0 |
Apoptosis was assessed by Annexin V and 7-AAD staining followed by flow cytometry.
Experimental Protocols
Cell Viability and Cytotoxicity: MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Cancer cell lines (sensitive and MDR)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC₅₀ value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of this compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reagent Preparation: Prepare the tubulin solution in polymerization buffer containing GTP on ice.
-
Reaction Setup: In a pre-chilled 96-well plate, add this compound at various concentrations. Add the tubulin solution to initiate the reaction. Include positive (e.g., paclitaxel for polymerization) and negative (e.g., colchicine for inhibition) controls.
-
Polymerization Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. Verubulin's inhibitory effect will be observed as a decrease in the rate and extent of polymerization compared to the no-drug control.
Western Blot for P-glycoprotein Expression
This protocol is to confirm the expression of P-glycoprotein in MDR cell lines.
Materials:
-
Cell lysates from sensitive and MDR cell lines
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Compare the band intensity for P-glycoprotein between sensitive and MDR cell lines.
Visualizations
Caption: Mechanism of Verubulin in MDR cancer cells.
Caption: Workflow for evaluating Verubulin's efficacy.
Caption: Signaling pathway of Verubulin-induced G2/M arrest.
References
- 1. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 2. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Verubulin Hydrochloride in Combination Therapy for Advanced Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and clinical investigation of Verubulin Hydrochloride (also known as MPC-6827) in combination therapies for advanced cancers. Detailed protocols for key experimental procedures are included to facilitate further research and development.
1. Introduction to this compound
This compound is a synthetic small molecule that acts as a potent microtubule-destabilizing agent. It functions by binding to the colchicine site on β-tubulin, which leads to the inhibition of tubulin polymerization and disruption of microtubule formation. This disruption of the microtubule network results in cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.
A key feature of Verubulin is its dual mechanism of action. Beyond its direct cytotoxic effects on tumor cells, it also acts as a vascular disrupting agent (VDA). By interfering with the microtubule cytoskeleton of endothelial cells in the tumor neovasculature, Verubulin can lead to a shutdown of tumor blood flow, resulting in ischemic necrosis of the tumor core.
Furthermore, Verubulin has demonstrated the ability to overcome multidrug resistance (MDR) mediated by P-glycoprotein and other ABC transporters, and it can effectively cross the blood-brain barrier, making it a promising candidate for the treatment of brain malignancies.
2. Combination Therapy with Carboplatin for Advanced Cancers
The combination of this compound with the platinum-based chemotherapeutic agent carboplatin has been investigated in both preclinical and clinical settings, particularly for cancers with a high degree of vascularization and those that are resistant to standard therapies.
2.1. Preclinical Rationale and Efficacy
Preclinical studies have suggested a synergistic antitumor effect when Verubulin is combined with carboplatin. This synergy is thought to arise from the complementary mechanisms of action of the two drugs. Verubulin's vascular disrupting activity can enhance the delivery and efficacy of carboplatin by increasing the permeability of the tumor vasculature.
A key preclinical study demonstrated that the combination of Verubulin and carboplatin resulted in a synergistic inhibition of tumor growth in an OVCAR-3 ovarian cancer xenograft model. While the full details of this study are not publicly available, the findings provided a strong rationale for clinical investigation.
2.2. Clinical Investigation in Relapsed Glioblastoma Multiforme
A Phase I clinical trial evaluated the safety, tolerability, and preliminary efficacy of Verubulin in combination with carboplatin in patients with relapsed glioblastoma multiforme (GBM), a highly vascularized and aggressive brain tumor.[1]
Table 1: Dosing and Administration Schedule for Verubulin and Carboplatin in Relapsed GBM [1]
| Drug | Dose | Administration | Schedule |
| This compound | 2.1, 2.7, and 3.3 mg/m² | Intravenous (IV) infusion | Weekly for 3 weeks of a 4-week cycle |
| Carboplatin | AUC 4 | Intravenous (IV) infusion | Day 1 of each 4-week cycle |
Table 2: Efficacy of Verubulin and Carboplatin Combination in Relapsed GBM (n=19) [1]
| Efficacy Endpoint | Result |
| Partial Response (PR) | 2 patients (10.5%) |
| Stable Disease (SD) | 5 patients (26.3%) |
| Median Progression-Free Survival (PFS) | 8 weeks |
| 6-month Progression-Free Survival (PFS6) | 21% |
Table 3: Grade 3 or Greater Adverse Events Related to Verubulin or Carboplatin Combination Therapy [1]
| Adverse Event | Number of Patients (%) |
| Hypesthesia | 1 (5.3%) |
| Cerebral Ischemia | 1 (5.3%) |
| Anemia | 1 (5.3%) |
| Thrombocytopenia | 1 (5.3%) |
The study concluded that the combination of Verubulin at its single-agent maximum tolerated dose (3.3 mg/m²) with carboplatin was safe and well-tolerated in patients with recurrent GBM.[1]
3. Investigational Combination Therapy with Temozolomide and Radiation
A Phase 2 clinical trial was planned to investigate the safety and efficacy of Verubulin in combination with the standard-of-care treatment for newly diagnosed glioblastoma, which consists of radiation therapy and the alkylating agent temozolomide. The study was designed to have a dose-finding part (Part A) followed by a randomized part (Part B) comparing the combination therapy to the standard of care alone. While the trial was initiated, complete results have not been fully published.
4. Experimental Protocols
4.1. In Vitro Synergy Assessment of Verubulin and Carboplatin
This protocol describes a general method for assessing the synergistic cytotoxic effects of Verubulin and carboplatin in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3 for ovarian cancer, U-87 MG for glioblastoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Carboplatin (stock solution in sterile water or saline)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader for luminescence or absorbance
-
Combination analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells per well). Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of Verubulin and carboplatin in complete culture medium. A constant ratio combination design is often used, where the drugs are mixed at a fixed ratio of their IC50 values.
-
Drug Treatment: Remove the medium from the wells and add the drug dilutions (single agents and combinations) to the appropriate wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used for Verubulin).
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Use combination analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
4.2. In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol outlines a general procedure for evaluating the in vivo efficacy of Verubulin and carboplatin combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for xenograft implantation (e.g., OVCAR-3)
-
Matrigel or similar basement membrane matrix
-
This compound formulation for intravenous injection
-
Carboplatin formulation for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Verubulin alone, carboplatin alone, Verubulin + carboplatin).
-
Drug Administration:
-
Administer Verubulin intravenously at the predetermined dose and schedule (e.g., weekly).
-
Administer carboplatin intravenously or intraperitoneally at the predetermined dose and schedule (e.g., weekly).
-
Administer the vehicle to the control group.
-
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment groups.
-
5. Visualizations
Caption: Signaling pathway of Verubulin and Carboplatin combination therapy.
References
Application Notes and Protocols for Studying Tumor Angiogenesis with Verubulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubulin Hydrochloride (also known as Azixa® or MPC-6827) is a potent, small-molecule inhibitor of microtubule formation.[1] It functions by binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule polymerization.[2][3][4][5] This disruption of microtubule dynamics interferes with critical cellular processes, including mitosis and cell signaling, ultimately leading to apoptosis in rapidly dividing cells such as cancer cells.[3][6] Beyond its direct cytotoxic effects on tumor cells, this compound also exhibits significant anti-angiogenic and vascular-disrupting properties, making it a valuable tool for studying the role of the tumor vasculature in cancer progression.[2][7]
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for their growth and metastasis.[8] Vascular-disrupting agents (VDAs) like this compound target the established tumor vasculature, causing a rapid shutdown of blood flow and subsequent tumor necrosis.[7][9] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate tumor angiogenesis.
Mechanism of Anti-Angiogenic Action
This compound's anti-angiogenic effects are primarily a consequence of its microtubule-destabilizing activity in endothelial cells. The integrity and function of the endothelial cell cytoskeleton are crucial for the dynamic processes of angiogenesis, including cell migration, proliferation, and tube formation.[10] Disruption of the microtubule network in endothelial cells by this compound leads to:
-
Inhibition of Endothelial Cell Proliferation and Migration: By interfering with mitotic spindle formation and cell motility.
-
Disruption of Capillary-like Tube Formation: Preventing the morphological changes required for endothelial cells to form new vessel structures.[2]
-
Induction of Endothelial Cell Apoptosis: Leading to the regression of existing tumor blood vessels.
-
Downregulation of Pro-Angiogenic Signaling: Microtubule disruption can affect the expression and signaling of key angiogenic factors. For instance, microtubule-targeting drugs have been shown to inhibit the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) through both transcriptional and post-transcriptional mechanisms.[11] This can interfere with the downstream signaling cascades initiated by VEGF, a potent pro-angiogenic factor.
The following diagram illustrates the proposed signaling pathway for the anti-angiogenic effects of this compound.
Caption: Signaling pathway of this compound's anti-angiogenic action.
Quantitative Data
The following tables summarize the reported in vitro and in vivo efficacy of this compound and its analogues.
Table 1: In Vitro Cytotoxicity of Verubulin and Analogues
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Verubulin (MPC-6827) | MCF-7 | Breast Cancer | 2.1 | [12] |
| Verubulin Analogue 10 | Various | Colon, Breast, Ovarian, Germ Cell | 0.4 - 5.8 | [2] |
| Saturated Analogue | Various | Cancer Cell Lines | 1 - 4 | [4] |
Table 2: In Vivo Efficacy of Verubulin in a Glioblastoma Clinical Trial
| Patient Group | Primary Endpoint | Result | Median Survival (from treatment start) | Best Overall Response (Partial Response) | Best Overall Response (Stable Disease) | Reference |
| Bevacizumab-naïve (n=31) | 6-month Progression-Free Survival (PFS-6) | 14% | 9.5 months | 10% (n=3) | 23% (n=7) | [3][13] |
| Bevacizumab-refractory (n=25) | 1-month Progression-Free Survival (PFS-1) | 20% | 3.4 months | 4.2% (n=1) | 21% (n=5) | [3][13] |
Experimental Protocols
Detailed methodologies for key experiments to study the anti-angiogenic effects of this compound are provided below.
In Vitro Assays
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel®. It is a rapid and quantitative method to evaluate the anti-angiogenic potential of a compound.[8][14]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution (dissolved in DMSO)
-
96-well culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging software
-
-
Protocol Workflow:
Caption: Workflow for the endothelial cell tube formation assay.
-
Detailed Steps:
-
Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[15][16]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[16][17]
-
Harvest HUVECs (passage 2-6) and resuspend them in endothelial cell medium at a density of 1-1.5 x 10^5 cells/mL.[16]
-
Prepare serial dilutions of this compound in the cell medium.
-
Add 100 µL of the HUVEC suspension to each BME-coated well.[16]
-
Immediately add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[15]
-
Monitor tube formation under an inverted microscope.
-
(Optional) For fluorescent quantification, add Calcein AM to the wells and incubate for 30 minutes before imaging.
-
Capture images and quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
Ex Vivo Assay
2. Rat Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it involves the sprouting of microvessels from a piece of intact tissue.[1][7][14]
-
Materials:
-
Thoracic aortas from rats
-
Serum-free endothelial basal medium (EBM-2)
-
Collagen solution or BME
-
This compound stock solution
-
48-well culture plates
-
Surgical instruments
-
Inverted microscope
-
-
Protocol Workflow:
Caption: Workflow for the rat aortic ring assay.
-
Detailed Steps:
-
Aseptically dissect the thoracic aorta from a euthanized rat and place it in cold, sterile PBS or serum-free EBM-2.[7][14]
-
Carefully remove the periadventitial fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.[14]
-
Coat the wells of a 48-well plate with a layer of collagen solution or BME and allow it to polymerize.[14]
-
Place one aortic ring in the center of each well.
-
Overlay the ring with another layer of collagen or BME and allow it to solidify.
-
Add EBM-2 medium containing different concentrations of this compound or vehicle control to each well.
-
Incubate at 37°C and 5% CO2 for 7-14 days. Replace the medium with fresh medium containing the treatments every 2-3 days.
-
Observe the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Capture images at different time points and quantify the angiogenic response by measuring the length and number of sprouts.
-
In Vivo Assays
3. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to the naturally extensive vascular network of the chick embryo's chorioallantoic membrane. It is a relatively rapid and cost-effective in vivo model.[18][19]
-
Materials:
-
Fertilized chicken eggs (day 6-8 of incubation)
-
This compound solution
-
Sterile filter paper disks or plastic coverslips
-
Egg incubator
-
Stereomicroscope
-
-
Protocol Workflow:
Caption: Workflow for the chick chorioallantoic membrane (CAM) assay.
-
Detailed Steps:
-
Incubate fertilized chicken eggs at 37.5°C with 85% humidity.[19]
-
On embryonic day 6-8, create a small window in the eggshell to expose the CAM.
-
Prepare sterile filter paper disks or coverslips and apply a known amount of this compound solution. Allow the solvent to evaporate.
-
Gently place the disk/coverslip onto the CAM, avoiding major blood vessels.[18]
-
Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.
-
After incubation, open the window and observe the vasculature around the disk using a stereomicroscope.
-
Capture images and quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disk.[19]
-
4. Tumor Xenograft Model
This in vivo model involves implanting human tumor cells into immunocompromised mice to study tumor growth and angiogenesis in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line known to form vascularized tumors
-
This compound for injection
-
Calipers for tumor measurement
-
Micro-CT or immunohistochemistry reagents for angiogenesis assessment
-
-
Protocol Workflow:
References
- 1. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Effects of the tumor-vasculature-disrupting agent verubulin and two heteroaryl analogues on cancer cells, endothelial cells, and blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2 trial of verubulin for recurrent glioblastoma: a prospective study by the Brain Tumor Investigational Consortium (BTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Preliminary Evaluations of [11C]Verubulin: Implications for Microtubule Imaging With PET [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microtubules as Major Regulators of Endothelial Function: Implication for Lung Injury [frontiersin.org]
- 11. Microtubule-targeted drugs inhibit VEGF receptor-2 expression by both transcriptional and post-transcriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Verubulin Hydrochloride: Application Notes and Protocols for Inducing Mitotic Arrest in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubulin Hydrochloride (MPC-6827) is a potent, small-molecule microtubule-disrupting agent that induces mitotic arrest and apoptosis in a broad spectrum of cancer cells. As a quinazoline derivative, it functions as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin.[1][2] A key characteristic of Verubulin is its effectiveness in multidrug-resistant (MDR) tumor models, as it is not a substrate for common efflux pumps like P-glycoprotein (MDR-1), MRP-1, and BCRP-1.[1][3] These properties, combined with its ability to cross the blood-brain barrier, make this compound a promising candidate for further investigation in oncology research and drug development.
This document provides detailed application notes and experimental protocols for utilizing this compound to study mitotic arrest in cancer cells.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Inhibition of Tubulin Polymerization: Verubulin binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1][3] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division.
-
Vascular Disrupting Activity: Verubulin also disrupts the microtubule cytoskeleton in newly forming blood vessels, leading to a shutdown of blood supply to the tumor.
The inhibition of microtubule formation triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][3] This sustained mitotic arrest ultimately culminates in the induction of apoptosis (programmed cell death) through the activation of caspase cascades.[1][3]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A-375 | Melanoma | 0.7[4] |
| A375/TxR | Taxol-Resistant Melanoma | 0.7[4] |
| A549 | Non-Small Cell Lung Carcinoma | ~10 (disrupts microtubule formation)[4][5] |
| HCT-116 | Colorectal Carcinoma | Not Specified |
| HT-29 | Colorectal Adenocarcinoma | Growth Inhibition Observed[1][3] |
| Jurkat | T-cell Leukemia | Pronounced G2/M arrest[1][3] |
| MCF-7 | Breast Adenocarcinoma | 2.1[3][4] |
| NCI/ADR-RES | Doxorubicin-Resistant Breast Cancer | 1.5[3] |
| MIAPaCa-2 | Pancreatic Carcinoma | Growth Inhibition Observed[1][3] |
| OVCAR-3 | Ovarian Adenocarcinoma | Growth Inhibition Observed[1][3] |
| P388 | Murine Leukemia | 1.5[3] |
| P388/ADR | Doxorubicin-Resistant Murine Leukemia | 1.5[3] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin in a cell-free system.
Materials:
-
Lyophilized MAP-rich tubulin (e.g., Cytoskeleton, Inc., Cat. #ML113)
-
G-PEM buffer (80 mM PIPES, pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 1 mg/mL. Keep on ice.
-
Prepare a 100x stock solution of this compound in DMSO.
-
In a pre-warmed 96-well plate, add 1 µL of the 100x this compound stock solution (or DMSO for vehicle control) to each well.
-
Add 99 µL of the reconstituted tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[6]
-
An increase in absorbance indicates tubulin polymerization. This compound will inhibit this increase in a dose-dependent manner.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure to analyze the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Human cancer cell line (e.g., Jurkat, MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS) with 5 mM EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control (DMSO) for 18 hours at 37°C.[3]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with PBS containing 5 mM EDTA.[3]
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Cells arrested in the G2/M phase will exhibit a higher DNA content (4N) compared to cells in G1 (2N).
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule disruption in cells treated with this compound.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Glass coverslips
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-β-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse/rabbit IgG
-
Hoechst 33342 or DAPI
-
Fluorescence microscope
Protocol:
-
Seed A549 cells on glass coverslips in a culture dish and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 10 nM) or vehicle control (DMSO) for 1 to 3 hours.[5]
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 (for nuclear counterstaining) for 1 hour in the dark.[5]
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Untreated cells will show a well-defined microtubule network, while Verubulin-treated cells will exhibit disrupted and diffuse tubulin staining.[5]
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cell cycle analysis.
Caption: Workflow for apoptosis analysis.
References
- 1. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of MPC-6827 (Azixa), a microtubule destabilizing agent, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. webapps.myriad.com [webapps.myriad.com]
Application Notes and Protocols: Immunohistochemistry for Tubulin in Verubulin Hydrochloride-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for tubulin in tissues treated with Verubulin Hydrochloride. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the assessment of this potent microtubule-destabilizing agent's effects.
Introduction to this compound
This compound is a small-molecule, orally bioavailable compound that acts as a potent inhibitor of tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells.[3][4] Its efficacy against a broad spectrum of tumor types, including those resistant to other microtubule-targeting agents, makes it a compound of significant interest in oncology research and drug development.[2][3] Immunohistochemical analysis of tubulin in this compound-treated tissues is a critical method for visualizing and quantifying the drug's impact on the microtubule network within the tumor microenvironment.
Data Presentation
The following tables summarize the quantitative effects of Verubulin and its analogues on tubulin polymerization and apoptosis induction.
Table 1: Effect of Verubulin and its Analogues on Tubulin Polymerization
| Compound | Concentration (µM) | Inhibition of Initial Rate of Tubulin Polymerization (%) |
| Verubulin | 5 | Data not available in provided search results |
| Verubulin | 10 | Data not available in provided search results |
| Analogue 2c | 5 | ~40% |
| Analogue 2c | 10 | ~60% |
| Analogue 2e | 5 | ~35% |
| Analogue 2e | 10 | ~55% |
Data is estimated from graphical representations in the source material and presented as approximate values. The study demonstrates a dose-dependent inhibition of tubulin polymerization by Verubulin analogues.[5]
Table 2: Induction of Apoptosis in HCT116 Cells by Verubulin (48h treatment)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apottotic Cells (%) | Total Apoptotic Cells (%) |
| Untreated Control | 77.5 | Data not available | Data not available | <25 |
| Verubulin (1) | ~50.7 | 16.3 | 33.0 | 49.3 |
This data indicates that Verubulin treatment significantly reduces the viable cell population and induces apoptosis in HCT116 cells.[5]
Experimental Protocols
Immunohistochemistry Protocol for Tubulin in Paraffin-Embedded Tissues
This protocol is a general guideline for the immunohistochemical staining of α-tubulin in formalin-fixed, paraffin-embedded (FFPE) tissues. Researchers should optimize parameters such as antibody concentration and incubation times for their specific experimental conditions. This protocol is adapted from standard, widely used IHC procedures.[6]
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-α-tubulin monoclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (or substitute) 2 x 5 minutes.
-
Incubate in 100% ethanol 2 x 3 minutes.
-
Incubate in 95% ethanol for 3 minutes.
-
Incubate in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse slides with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer 3 x 5 minutes.
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with wash buffer 3 x 5 minutes.
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer 3 x 5 minutes.
-
Prepare DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with DAB solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Mount with a permanent mounting medium.
-
Protocol for In Vitro Tubulin Polymerization Assay
This protocol allows for the quantitative assessment of this compound's effect on tubulin polymerization in a cell-free system. This method is based on the principle that microtubule formation increases the turbidity of a solution, which can be measured spectrophotometrically.[7]
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Positive control (e.g., colchicine)
-
Negative control (e.g., paclitaxel)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin polymerization buffer and GTP.
-
Add this compound to the desired final concentrations. Include wells for vehicle control (DMSO) and positive/negative controls.
-
Pre-warm the microplate to 37°C.
-
Initiate the polymerization by adding purified tubulin to each well.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
-
Plot the absorbance (y-axis) against time (x-axis) to generate polymerization curves.
-
The initial rate of polymerization can be calculated from the slope of the linear phase of the curve. The maximum polymer mass is represented by the plateau of the curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Immunohistochemistry workflow for tubulin staining.
Caption: Downstream signaling of Verubulin-induced apoptosis.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule disruption by colchicine reversibly enhances calcium signaling in intact rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Verubulin Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Verubulin Hydrochloride in cancer cell experiments. The information is tailored to address specific issues that may arise during the course of your research.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems encountered when working with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced sensitivity or acquired resistance to this compound (higher IC50 values over time). | Alterations in β-tubulin isotype expression. Unlike resistance to taxanes (which often involves βIII-tubulin overexpression), resistance to microtubule destabilizers like Verubulin may be associated with a decrease in class III β-tubulin expression.[1][2][3] | - Perform Western blot or RT-PCR to analyze the expression levels of different β-tubulin isotypes (βI, βII, βIII, βIV, βV) in your resistant cell line compared to the parental, sensitive line.[2][4]- Consider cross-screening with microtubule stabilizing agents (e.g., paclitaxel), as some destabilizer-resistant cells show hypersensitivity to stabilizers.[3] |
| Mutations in the α- or β-tubulin genes, particularly near the colchicine-binding site. | - Sequence the tubulin genes (especially exon 4 of the TUBB gene) in your resistant cell line to identify potential mutations.[2]- If mutations are identified, molecular modeling can help predict their impact on Verubulin binding. | |
| Inconsistent results in cell viability assays (e.g., MTT, MTS). | Interference from assay components or improper assay conditions. Serum and phenol red in the culture medium can affect absorbance readings. Cell density and incubation times are also critical variables.[5][6] | - Use serum-free medium during the final incubation step with the viability reagent.- Include a "no cell" background control with medium and the assay reagent.- Optimize cell seeding density and incubation time for your specific cell line to ensure you are in the linear range of the assay.[5][6] |
| Cell clumping leading to uneven reagent exposure and cell death. | - If clumping is observed, consider using a cell-detaching agent during passaging and ensure single-cell suspension before plating. For suspension cells, gentle pipetting can help break up clumps. | |
| Difficulty in visualizing microtubule disruption via immunofluorescence. | Suboptimal fixation or staining protocol. Microtubules can depolymerize at cold temperatures, leading to artifacts. | - Ensure all initial wash and fixation steps are performed with pre-warmed (37°C) buffers to preserve the microtubule structure.[7]- Test different fixation methods (e.g., methanol vs. paraformaldehyde) as the optimal method can be antibody-dependent.[8][9]- Use a well-validated anti-tubulin primary antibody and an appropriate secondary antibody. |
| In vitro tubulin polymerization assay shows no effect of this compound. | Incorrect buffer conditions or inactive tubulin. The polymerization of tubulin is sensitive to buffer composition, temperature, and the presence of GTP. | - Ensure the tubulin is properly stored at -80°C and has not been subjected to multiple freeze-thaw cycles. Centrifuge the tubulin solution before use to remove any aggregates.- Confirm that GTP is added to the reaction mixture, as it is essential for polymerization.- Use a positive control (e.g., paclitaxel for polymerization enhancement) and a negative control (DMSO) to validate the assay setup. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in sensitive parental cell lines and their derived resistant sublines, based on typical resistance patterns observed with colchicine-site binding agents.
| Cell Line | Drug | Parental IC50 (nM) | Resistant Subline IC50 (nM) | Fold Resistance | Cross-Resistance/Sensitivity |
| Human Lung Carcinoma (e.g., NCI-H460) | Verubulin HCl | 5 | 15 | 3 | Increased sensitivity to paclitaxel may be observed. |
| Human Oral Carcinoma (e.g., KB) | Verubulin HCl | 7 | 42 | 6 | Cross-resistant to colchicine and vincristine.[3] |
| Human Breast Adenocarcinoma (e.g., MCF-7) | Verubulin HCl | 10 | 50 | 5 | May show decreased expression of βII and βIII tubulin isotypes.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Q2: My cells are resistant to paclitaxel. Will they also be resistant to this compound?
Not necessarily. In fact, some cell lines resistant to microtubule-stabilizing agents like paclitaxel may be hypersensitive to microtubule-destabilizing agents like this compound.[3] This is because the mechanisms of resistance are often different. Paclitaxel resistance is frequently associated with the overexpression of βIII-tubulin or P-glycoprotein (a drug efflux pump). This compound is generally not a substrate for P-glycoprotein, and resistance to it has been linked to a decrease in βIII-tubulin expression.[1][2]
Q3: What are the known mechanisms of acquired resistance to this compound and other colchicine-site inhibitors?
The primary mechanisms of acquired resistance to colchicine-site inhibitors are thought to be:
-
Alterations in β-tubulin isotype expression: Studies with analogous compounds have shown that resistance can be associated with a downregulation of specific β-tubulin isotypes, such as class II and class III.[3]
-
Mutations in tubulin genes: Point mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of this compound for its target.[2]
It is important to note that overexpression of multidrug resistance efflux pumps like P-glycoprotein is generally not a primary mechanism of resistance to this compound.
Q4: Are there any signaling pathways known to be involved in resistance to this compound?
While direct signaling pathways for this compound resistance are still under investigation, general pro-survival and anti-apoptotic pathways, such as the PI3K/Akt and MAPK pathways, are often implicated in chemotherapy resistance. Activation of these pathways can allow cancer cells to evade the apoptotic signals triggered by Verubulin-induced mitotic arrest.
Q5: How can I develop a this compound-resistant cell line for my studies?
A resistant cell line can be developed by chronically exposing a parental, sensitive cell line to gradually increasing concentrations of this compound over a prolonged period (weeks to months). Cells that survive and proliferate at each concentration are selected and expanded. The development of resistance should be confirmed by comparing the IC50 value of the resistant population to the parental cell line using a cell viability assay.
Experimental Protocols
Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the visualization of microtubule networks in cells treated with this compound.
Materials:
-
Cells grown on coverslips in a petri dish.
-
Pre-warmed (37°C) cytoskeleton buffer (CB).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Primary antibody (e.g., mouse anti-α-tubulin).
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488).
-
Nuclear stain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Wash the cells twice with pre-warmed (37°C) CB to remove the culture medium.[7]
-
Fix the cells. For microtubule staining, fixation with ice-cold methanol for 5-10 minutes at -20°C is often effective.[8][10] Alternatively, use 4% paraformaldehyde for 20 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.[7]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.[10]
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer and protected from light) for 1 hour at room temperature.
-
Wash the cells three times with PBS, with the final wash containing DAPI for nuclear counterstaining.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Western Blot for β-Tubulin Isotype Expression
This protocol is for determining the protein levels of different β-tubulin isotypes in sensitive versus resistant cells.
Materials:
-
Parental and resistant cell pellets.
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for β-tubulin isotypes (βI, βII, βIII, βIV, βV).
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Lyse cell pellets in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the β-tubulin isotypes and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the expression of each β-tubulin isotype to the loading control.
Visualizations
Caption: Workflow for developing and characterizing this compound resistant cell lines.
Caption: Troubleshooting logic for decreased this compound sensitivity.
Caption: Verubulin HCl mechanism of action and potential resistance pathways.
References
- 1. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistant MCF-7 Cells have Altered Expression Levels of beta-Tubulin Isotypes and Mutations in TUBB Gene | Aperta [aperta.ulakbim.gov.tr]
- 3. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 4. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 8. biotium.com [biotium.com]
- 9. scbt.com [scbt.com]
- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Verubulin Hydrochloride Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental assessment of Verubulin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for oral delivery?
A1: The primary challenge in formulating this compound for oral delivery is its poor aqueous solubility. As a quinazoline derivative, it is a lipophilic molecule, which can lead to low dissolution rates in the gastrointestinal tract and consequently, poor and variable oral bioavailability. Overcoming this solubility issue is key to developing an effective oral dosage form.
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?
A2: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as those made from biodegradable polymers like alginate, can improve its solubility and dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and enhance its dissolution.[2][3][4]
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Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.[5][6]
Q3: What is the mechanism of action of this compound?
A3: this compound is a microtubule-disrupting agent. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death) in cancer cells.[7][8][9]
Troubleshooting Guides
Nanoparticle Formulation
Issue: Low drug loading in alginate nanoparticles.
-
Possible Cause 1: Suboptimal drug-to-polymer ratio.
-
Solution: Experiment with different ratios of this compound to sodium alginate. A higher polymer concentration may be required to effectively encapsulate the drug.
-
-
Possible Cause 2: Inefficient cross-linking.
-
Solution: Optimize the concentration of the cross-linking agent (e.g., calcium chloride or magnesium chloride) and the cross-linking time. Insufficient cross-linking can lead to a less dense nanoparticle matrix and drug leakage.[1]
-
Issue: Nanoparticle aggregation.
-
Possible Cause 1: Inappropriate pH of the formulation.
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Solution: Ensure the pH of the buffer used during nanoparticle synthesis is optimized to maintain the surface charge and prevent aggregation.
-
-
Possible Cause 2: High concentration of nanoparticles.
-
Solution: Prepare nanoparticles at a lower concentration or dilute the formulation after synthesis. Sonication can also be used to disperse aggregated nanoparticles.
-
Amorphous Solid Dispersion (ASD)
Issue: Recrystallization of this compound in the solid dispersion during storage.
-
Possible Cause 1: Incompatible polymer carrier.
-
Solution: Select a polymer that has good miscibility with this compound. Polymers with functional groups that can form hydrogen bonds with the drug are often good choices.[3]
-
-
Possible Cause 2: High drug loading.
-
Solution: Reduce the drug-to-polymer ratio. A higher polymer content can better stabilize the amorphous drug.
-
-
Possible Cause 3: Inadequate solvent removal during preparation (solvent evaporation method).
-
Solution: Ensure complete removal of the solvent by optimizing the drying process (e.g., increasing drying time or temperature). Residual solvent can act as a plasticizer and promote crystallization.[2]
-
Issue: Poor dissolution enhancement from the solid dispersion.
-
Possible Cause 1: Incomplete amorphization of the drug.
-
Solution: Verify the amorphous state of this compound in the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). Adjust the preparation method (e.g., faster solvent evaporation or higher melt extrusion temperature) to ensure complete amorphization.
-
-
Possible Cause 2: Use of a poorly water-soluble polymer.
-
Solution: Select a hydrophilic polymer carrier that rapidly dissolves to release the drug.
-
Data Presentation
Table 1: Physicochemical Properties of Verubulin and its Hydrochloride Salt
| Property | Verubulin | This compound |
| Molecular Formula | C₁₇H₁₇N₃O | C₁₇H₁₈ClN₃O |
| Molecular Weight | 279.34 g/mol | 315.8 g/mol |
| Appearance | Solid | Solid |
Source: PubChem CID 11414799, 11638255
Table 2: Characterization of Alginate-Based Nanocontainers for a Verubulin Analogue
| Formulation | Effective Hydrodynamic Diameter (Dₕ) (nm) | Polydispersity Index (PDI) |
| Alginate Macromolecules | 680 | - |
| (Alg)-Ca²⁺ Nanocontainers | 150 | < 0.05 |
| (Alg)-Mg²⁺ Nanocontainers | 205 | < 0.05 |
| 2c·HCl–(Alg)–Ca²⁺ | 130 | < 0.05 |
| 2c·HCl–(Alg)–Mg²⁺ | 106 | < 0.05 |
Data from a study on a Verubulin analogue (compound 2c) encapsulated in Ca²⁺ or Mg²⁺ cross-linked alginate nanocontainers.[1]
Experimental Protocols
Protocol 1: Preparation of Verubulin Analogue-Loaded Alginate Nanoparticles
This protocol is adapted from a study on a Verubulin analogue and can be used as a starting point for this compound.[1]
Materials:
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This compound
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Sodium Alginate
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Calcium Chloride (CaCl₂) or Magnesium Chloride (MgCl₂)
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Deionized Water
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Isopropanol
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Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Alginate Solution: Prepare a solution of sodium alginate in deionized water (e.g., 1 mg/mL).
-
Protonation of Verubulin Analogue: Transform the Verubulin analogue into its protonated form by dissolving it in a suitable solvent (e.g., isopropanol) and adding a catalytic amount of HCl. This step may need to be adapted for this compound which is already a salt.
-
Encapsulation:
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Add the this compound solution to the sodium alginate solution under constant stirring.
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Prepare a cross-linking solution of CaCl₂ or MgCl₂ in deionized water (molar ratio of [Alginate monomer units]/[Ca²⁺] or [Mg²⁺] of 10:1).
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Add the cross-linking solution dropwise to the alginate-drug mixture under continuous stirring.
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Purification: Purify the resulting nanoparticle suspension by dialysis against deionized water to remove unencapsulated drug and excess ions.
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Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a solid powder.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
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Drug Loading: Quantified by dissolving a known amount of the lyophilized nanoparticles in a suitable solvent and measuring the drug concentration using UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This is a general protocol that can be adapted for this compound.
Materials:
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This compound
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A suitable polymer carrier (e.g., PVP K30, HPMCAS, Soluplus®)
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A volatile organic solvent (e.g., methanol, acetone, or a mixture)
Procedure:
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Dissolution: Dissolve both this compound and the polymer carrier in the organic solvent to form a clear solution.
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Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The rapid removal of the solvent prevents the drug from crystallizing.
-
Drying: Further dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.
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Milling and Sieving: Mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.
Characterization:
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Amorphicity: Confirmed by the absence of characteristic crystalline peaks in X-ray diffraction (XRD) and the presence of a single glass transition temperature (Tg) in differential scanning calorimetry (DSC).
-
Dissolution Profile: Assessed using a standard dissolution apparatus (e.g., USP Apparatus II) in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol is based on a study with quinazoline-4(3H)-ones and can be adapted for this compound.[5]
Materials:
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This compound
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β-Cyclodextrin (or a derivative like HP-β-CD)
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Water-ethanol solution
Procedure:
-
Physical Mixture: Prepare a 1:1 molar ratio physical mixture of this compound and β-cyclodextrin by triturating them together in a mortar for approximately 40 minutes.
-
Kneading: Add a small volume of a water-ethanol solution to the physical mixture in the mortar to form a thick slurry.
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Knead the slurry for about 40 minutes.
-
Drying: Dry the resulting paste at 40°C until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
Characterization:
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Complex Formation: Can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), where shifts in characteristic peaks of the drug and cyclodextrin are observed.
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Solubility Enhancement: Determined by measuring the solubility of the complex in water and comparing it to the solubility of the pure drug.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for alginate nanoparticle formulation.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 6. scielo.br [scielo.br]
- 7. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Verubulin Hydrochloride insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verubulin Hydrochloride, focusing on challenges related to its solubility in aqueous solutions.
Troubleshooting Guide: Insolubility Issues
This guide addresses common problems encountered when preparing this compound solutions.
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
This compound has limited solubility in aqueous solutions alone. Direct dissolution in buffers like PBS is often challenging. Here is a systematic approach to troubleshoot this issue:
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Prepare a Concentrated Stock Solution in an Organic Solvent: this compound is highly soluble in DMSO. It is recommended to first prepare a concentrated stock solution in high-purity, anhydrous DMSO.
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Sonication and Gentle Warming: If you observe precipitation or cloudiness after dilution, gentle warming (up to 60°C) and sonication can aid in dissolution. Avoid aggressive heating, which could degrade the compound.
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Use of Co-solvents for Aqueous Working Solutions: For in vivo or cell-based assays requiring an aqueous environment, the use of co-solvents is often necessary. Stepwise addition of these solvents to your aqueous buffer can improve solubility.
Question: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
Answer:
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
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Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Optimize the Dilution Method:
-
Add the DMSO stock to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the aqueous medium slightly before adding the DMSO stock.
-
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.
Question: Can I prepare a ready-to-use aqueous solution of this compound for long-term storage?
Answer:
It is not recommended to store this compound in aqueous solutions for extended periods due to potential stability issues and risk of precipitation. Stock solutions in anhydrous DMSO are more stable. For optimal results, prepare fresh aqueous working solutions from your DMSO stock on the day of use. If short-term storage of a stock solution is necessary, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution is high-purity, anhydrous DMSO. This compound is soluble in DMSO at concentrations of 62.5 mg/mL (197.91 mM).
Q2: Are there established protocols for preparing this compound for in vivo studies?
A2: Yes, for *
Technical Support Center: Verubulin Hydrochloride In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Verubulin Hydrochloride in vitro. The information is designed to help mitigate potential off-target effects and ensure the successful execution of experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values across experiments | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range.2. Ensure precise and consistent cell seeding for all experiments.3. Prepare fresh this compound dilutions from a recently prepared stock solution for each experiment. Aliquot and store stock solutions at -80°C. |
| High cytotoxicity in non-cancerous or control cell lines | 1. Off-target effects.2. Cell line-specific sensitivity.3. Incorrect dosage calculation. | 1. Perform a dose-response curve to determine the optimal concentration with the highest therapeutic index.2. Consider using a panel of different non-cancerous cell lines to assess general cytotoxicity.3. Double-check all calculations for drug dilutions. |
| Unexpected changes in cell morphology unrelated to apoptosis | 1. Off-target effects on other cytoskeletal components or signaling pathways.2. Contamination of cell culture. | 1. Investigate key signaling pathways potentially affected by off-target activities using techniques like Western blotting.2. Regularly check cell cultures for any signs of contamination. |
| Drug precipitation in culture medium | 1. Poor solubility of this compound at the working concentration.2. Interaction with components of the cell culture medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.1%).2. Prepare fresh dilutions and visually inspect for any precipitation before adding to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of tubulin polymerization.[1] It binds to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules.[1] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1] Additionally, it acts as a vascular disrupting agent by affecting the microtubule cytoskeleton of newly forming blood vessels.[1]
Q2: I am observing significant apoptosis in my control (non-cancerous) cell line. How can I mitigate this?
A2: High cytotoxicity in non-cancerous cells can be a concern. To mitigate this, we recommend the following:
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Titration of Concentration: Perform a detailed dose-response experiment to identify a concentration that is cytotoxic to your cancer cell line of interest while having minimal effect on the non-cancerous control line.
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Time-Course Experiment: It's possible that the on-target effect in cancer cells occurs at an earlier time point than the off-target toxicity in non-cancerous cells. A time-course experiment can help identify an optimal treatment duration.
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Use of a Rescue Agent: If a specific off-target is suspected, co-treatment with an inhibitor of that off-target could potentially rescue the non-cancerous cells. However, this requires knowledge of the specific off-target.
Q3: How can I confirm that the observed effects in my experiment are due to the inhibition of tubulin polymerization?
A3: To confirm the on-target effect of this compound, you can perform the following experiments:
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Tubulin Polymerization Assay: This in vitro assay directly measures the effect of the compound on the polymerization of purified tubulin.[2][3][4]
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Cell Cycle Analysis: Treatment with this compound should result in a significant increase in the population of cells in the G2/M phase.[5][6][7][8] This can be quantified using flow cytometry.
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Immunofluorescence Staining of Microtubules: Visualize the microtubule network in treated and untreated cells. Disruption of the microtubule structure is a clear indicator of on-target activity.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While specific off-target kinase activities for this compound are not extensively documented in publicly available literature, compounds that bind to the colchicine site of tubulin can sometimes exhibit off-target effects.[9][10][11] Cardiovascular toxicity was a concern in clinical trials, which may suggest potential off-target activities on cardiac cells. For in vitro studies, it is prudent to consider the possibility of off-target effects on other cellular components, especially at higher concentrations.
Q5: What are the best practices for preparing and storing this compound solutions?
A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is recommended to:
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Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability.
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When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and use it immediately.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its analogs across various cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | ~1-4 |
| A549 | Lung Cancer | Data not specified |
| MCF-7 | Breast Cancer | Data not specified |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Data not specified |
| Germ Cell Cancer Cell Lines | Germ Cell Cancer | Single-digit nanomolar |
Note: Specific IC50 values can vary depending on the experimental conditions and the specific analog of Verubulin used.
Key Experimental Protocols
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin in vitro.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[3] Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
Procedure:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice.
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In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a known inhibitor).
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Initiate polymerization by incubating the plate at 37°C.
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Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled plate reader.[3]
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Plot absorbance versus time to generate polymerization curves and determine the effect of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA.[8] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[5][6]
Procedure:
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Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
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Harvest the cells and wash them with PBS.
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Fix the cells in ice-cold 70% ethanol and store them at -20°C for at least 2 hours.[6]
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Wash the fixed cells to remove the ethanol.
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Resuspend the cells in a staining solution containing propidium iodide and RNase A.[7]
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the samples using a flow cytometer.
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Use cell cycle analysis software to quantify the percentage of cells in each phase.
Apoptosis Analysis by Western Blot
This method is used to detect the activation of key proteins in the apoptotic pathway.
Principle: Apoptosis is a programmed cell death process involving the activation of a cascade of caspase enzymes.[12] Western blotting can be used to detect the cleavage (activation) of caspases (e.g., caspase-3, caspase-9) and the cleavage of their substrates, such as poly(ADP-ribose) polymerase (PARP).[13][14][15]
Procedure:
-
Treat cells with this compound or control for the desired time.
-
Lyse the cells to extract total protein.
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Determine the protein concentration of each lysate.
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Separate the proteins by size using SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).[1]
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Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
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Analyze the band intensities to determine the level of apoptosis induction.
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: A general experimental workflow for in vitro studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Tubulin polymerization kinetics assay [bio-protocol.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nanocellect.com [nanocellect.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Neurotoxicity of Microtubule-Targeting Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with microtubule-targeting agents (MTAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments investigating MTA-associated neurotoxicity.
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Frequently Asked Questions (FAQs)
A curated list of common questions and answers to help you navigate your research challenges.
General Questions
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Q1: What are the primary mechanisms of neurotoxicity associated with microtubule-targeting agents?
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A1: MTA-induced neurotoxicity is multifactorial and primarily involves disruption of the neuronal cytoskeleton.[1] This leads to impaired axonal transport of essential components like mitochondria and vesicles, resulting in energy deficits and accumulation of waste products in the axon.[1][2] Other significant mechanisms include mitochondrial damage leading to oxidative stress and apoptosis, altered ion channel function causing neuronal hyperexcitability, and neuroinflammatory responses involving glial cells.[3][4]
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Q2: Why are peripheral sensory neurons, particularly in dorsal root ganglia (DRG), so susceptible to MTA-induced neurotoxicity?
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A2: Dorsal root ganglia (DRG) neurons are particularly vulnerable because their cell bodies are located outside the protection of the blood-brain barrier, making them more exposed to circulating chemotherapeutic agents.[5] Additionally, their long axons require efficient axonal transport to maintain their structure and function, which is a primary target of MTAs.[1][5]
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-
Q3: Are there differences in the neurotoxic profiles of various MTAs (e.g., taxanes vs. vinca alkaloids)?
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A3: Yes, different classes of MTAs can exhibit distinct neurotoxic profiles. For instance, taxanes (paclitaxel, docetaxel) stabilize microtubules, leading to the formation of abnormal microtubule bundles that disrupt axonal transport.[5][6] In contrast, vinca alkaloids (vincristine, vinblastine) inhibit microtubule polymerization, leading to microtubule disassembly.[5][7] These differing mechanisms can result in variations in the severity and characteristics of the resulting peripheral neuropathy.[8] For example, vincristine is often associated with a higher incidence of severe neurotoxicity compared to some other MTAs.[1]
-
Experimental Model-Specific Questions
-
Q4: I am having trouble with my primary DRG neuron cultures. What are some common issues and solutions?
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A4: Common problems with DRG cultures include low neuronal viability, poor neurite outgrowth, and contamination with non-neuronal cells.[9] To improve viability, ensure gentle dissociation of the ganglia and use appropriate growth factors like Nerve Growth Factor (NGF) in your culture medium.[7] For poor neurite outgrowth, check the quality of your culture substrate coating (e.g., poly-D-lysine and laminin).[10] To reduce non-neuronal cell contamination, antimitotic agents like 5-Fluoro-2'-deoxyuridine (FdU) can be added to the culture medium.[10]
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-
Q5: What are the key considerations when interpreting nerve conduction velocity (NCV) data from animal models treated with MTAs?
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A5: Changes in NCV can indicate different types of nerve damage. A decrease in conduction velocity is typically associated with demyelination, while a reduction in the amplitude of the compound muscle action potential (CMAP) or sensory nerve action potential (SNAP) suggests axonal loss.[11] It's important to have baseline measurements before MTA treatment and to include age-matched control groups, as NCV can vary with age.[11] Be aware of potential artifacts from electrode placement and temperature, which should be carefully controlled.
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Troubleshooting Guides by Experiment Type
Find solutions to specific problems you may encounter during your experiments.
Neurite Outgrowth Assays
| Problem | Possible Causes | Recommended Solutions |
| No or poor neurite outgrowth in control (untreated) neurons. | 1. Suboptimal culture conditions (e.g., medium, growth factors).2. Poor substrate coating.3. Low cell viability after plating. | 1. Ensure the culture medium contains the necessary neurotrophic factors (e.g., NGF for DRG neurons).2. Optimize the concentration and incubation time for your coating substrate (e.g., poly-D-lysine, laminin).3. Handle cells gently during dissociation and plating to maximize viability. |
| High variability in neurite length between wells/replicates. | 1. Inconsistent cell seeding density.2. Uneven coating of the culture surface.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before plating and use a consistent volume for each well.2. Ensure the entire surface of each well is evenly coated.3. Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. |
| Unexpected enhancement of neurite outgrowth with MTA treatment. | 1. Using a very low, sub-toxic concentration of the MTA.2. Off-target effects of the compound. | 1. Perform a full dose-response curve to identify the inhibitory concentration range.2. Confirm the identity and purity of your MTA. |
| Difficulty in quantifying neurite outgrowth due to complex branching. | 1. Limitations of the image analysis software.2. High cell density leading to overlapping neurites. | 1. Use specialized neurite tracing software that can accurately measure total neurite length and branching.2. Optimize cell seeding density to allow for clear visualization of individual neurons and their processes. |
Immunofluorescence Staining of Microtubules
| Problem | Possible Causes | Recommended Solutions |
| Weak or no microtubule staining. | 1. Ineffective cell permeabilization.2. Primary antibody concentration is too low.3. Over-fixation of cells, masking the epitope. | 1. Ensure adequate permeabilization with a detergent like Triton X-100 (e.g., 0.2% in PBS for 10 minutes).[12]2. Increase the concentration of the primary antibody or extend the incubation time.3. Reduce the fixation time or try a different fixation method (e.g., methanol fixation).[12] |
| High background staining. | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Autofluorescence of the cells or fixative. | 1. Increase the blocking time or use a different blocking agent (e.g., 5% normal goat serum).2. Titrate the antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[13]3. Include an unstained control to check for autofluorescence. If present, consider using a quenching agent like sodium borohydride.[14] |
| Patchy or aggregated microtubule staining. | 1. This may be a true biological effect of the MTA, especially with microtubule-stabilizing agents like paclitaxel, which are known to cause microtubule bundling.[5] | 1. Compare the staining pattern with untreated control cells to confirm if it is a drug-induced effect. 2. Acquire high-resolution images to clearly visualize the microtubule organization. |
| Difficulty distinguishing between acetylated and tyrosinated tubulin. | 1. Spectral overlap of the fluorophores used for detection.2. Antibody cross-reactivity. | 1. Use secondary antibodies conjugated to spectrally distinct fluorophores and appropriate filter sets on the microscope.2. Use highly specific monoclonal antibodies for acetylated and tyrosinated tubulin and perform single-stain controls to check for specificity. |
Axonal Transport Assays (Live-Cell Imaging)
| Problem | Possible Causes | Recommended Solutions |
| No or very little movement of fluorescently-tagged organelles (e.g., mitochondria). | 1. Cell health is compromised.2. Phototoxicity from the imaging laser.3. The MTA concentration is too high, causing a complete halt in transport. | 1. Ensure cells are healthy and at the appropriate stage of culture before imaging. 2. Use the lowest possible laser power and exposure time that allows for adequate signal. 3. Perform a dose-response and time-course experiment to find conditions where transport is impaired but not completely stopped. |
| Fluorescent signal is bleaching too quickly. | 1. High laser power or long exposure times.2. The fluorophore is not very photostable. | 1. Reduce laser power and exposure time. Use a more sensitive camera if available.2. Use a more photostable fluorescent protein or dye. Consider using an anti-fade reagent in your imaging medium. |
| Difficulty tracking individual particles due to high density. | 1. Overexpression of the fluorescently-tagged protein.2. High density of the organelle in the axon. | 1. If using a plasmid, titrate the amount of DNA used for transfection to achieve sparse labeling.2. Focus on imaging in regions of the axon where individual particles can be clearly resolved. |
| Inconsistent transport velocities between experiments. | 1. Variations in temperature during imaging.2. Differences in cell health or culture age. | 1. Use a heated stage and objective heater to maintain a constant 37°C during imaging.2. Use cells from the same passage number and at a consistent time point in culture for all experiments. |
Mitochondrial Function Assays
| Problem | Possible Causes | Recommended Solutions |
| High variability in mitochondrial membrane potential (e.g., using TMRM or JC-1) readings. | 1. Uneven dye loading.2. Phototoxicity causing mitochondrial depolarization.3. Cell stress or death unrelated to the MTA. | 1. Ensure consistent dye concentration and incubation time for all samples. 2. Minimize light exposure during imaging. Use a confocal microscope with a pinhole to reduce out-of-focus light.3. Include a positive control for mitochondrial depolarization (e.g., FCCP) and a negative control (untreated cells) to establish the dynamic range of the assay. |
| No change in oxygen consumption rate (OCR) after MTA treatment in a Seahorse assay. | 1. The MTA concentration is too low or the incubation time is too short to induce mitochondrial dysfunction.2. The assay is not sensitive enough to detect subtle changes. | 1. Increase the concentration of the MTA or the duration of treatment. 2. Ensure that the cell seeding density is optimized for the assay. Normalize OCR data to cell number or protein content.[15] |
| Unexpected increase in OCR after MTA treatment. | 1. This could be a compensatory response to cellular stress.2. The MTA may have off-target effects on cellular metabolism. | 1. Investigate other markers of mitochondrial function and cellular stress (e.g., ROS production, ATP levels) to get a more complete picture.2. Consult the literature for known off-target effects of the specific MTA you are using. |
Quantitative Data Summary
This table summarizes key quantitative data on the neurotoxicity of various microtubule-targeting agents. Note that values can vary depending on the specific cell type, assay conditions, and duration of exposure.
| Microtubule-Targeting Agent | Class | In Vitro Neurotoxicity (IC50) | Clinical Incidence of Grade ≥2 Peripheral Neuropathy |
| Paclitaxel | Taxane (Stabilizer) | ~1 µM (neurite length reduction in DRG neurons, 24h)[13] | 57-83% (overall), 2-33% (severe)[6] |
| Docetaxel | Taxane (Stabilizer) | - | 11-64% (overall), 3-14% (severe)[6] |
| Cabazitaxel | Taxane (Stabilizer) | - | 7.2-14% (overall), ~1% (severe)[6] |
| Vincristine | Vinca Alkaloid (Destabilizer) | ~2 nM (neurite area reduction in DRG neurons, 24h)[14] | High, often dose-limiting[7] |
| Vinblastine | Vinca Alkaloid (Destabilizer) | Less potent than vincristine in inducing neurotoxicity[5] | - |
| Eribulin | Halichondrin (Destabilizer) | Potency for inhibiting axonal transport similar to paclitaxel[1] | Lower incidence of severe neuropathy compared to paclitaxel[10] |
| Ixabepilone | Epothilone (Stabilizer) | Potency for inhibiting axonal transport similar to vincristine[1] | - |
Data not available in the searched literature is indicated by "-".
Detailed Experimental Protocols
Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted for the culture of sensory neurons to study neurotoxicity.
Materials:
-
E15 rat embryos or neonatal mice
-
DMEM/F12 medium
-
Neurobasal medium supplemented with B27, GlutaMAX, and Nerve Growth Factor (NGF)
-
Collagenase/Dispase enzyme solution
-
Poly-D-lysine and laminin for coating
-
Cytosine arabinoside (Ara-C) or 5-Fluoro-2'-deoxyuridine (FdU) (optional, for inhibiting non-neuronal cell growth)
Procedure:
-
Coating Culture Dishes: Coat culture plates with 100 µg/mL poly-D-lysine overnight at 37°C. Wash three times with sterile water and then coat with 10 µg/mL laminin for at least 2 hours at 37°C before plating cells.[10]
-
Dissection: Euthanize pregnant rat or neonatal mice according to approved institutional protocols. Dissect the vertebral column and carefully extract the dorsal root ganglia.[4]
-
Digestion: Transfer the DRGs to an enzyme solution (e.g., collagenase/dispase) and incubate at 37°C for 30-45 minutes to dissociate the tissue.
-
Dissociation: Gently triturate the digested ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed culture medium (DMEM/F12 with serum for initial plating), and plate the cells onto the coated dishes.
-
Culture and Maintenance: After 24 hours, change the medium to a serum-free neurobasal medium supplemented with B27, GlutaMAX, and NGF.[16] If desired, add an antimitotic agent to limit the growth of non-neuronal cells. Change the medium every 2-3 days.
Protocol 2: Assessing Mitochondrial Dysfunction via Oxygen Consumption Rate (OCR)
This protocol outlines the use of a Seahorse XF Analyzer to measure mitochondrial respiration in cultured neurons.
Materials:
-
Cultured neurons in a Seahorse XF compatible plate
-
Seahorse XF Assay Medium
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Plating: Plate neurons at an optimized density in a Seahorse XF cell culture microplate.
-
Drug Treatment: Treat the cells with the desired concentrations of MTAs for the specified duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Seahorse Assay: Load the sensor cartridge with oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[15] Normalize the data to cell number or protein content.[15]
Signaling Pathways and Experimental Workflows
Visual representations of key concepts and procedures to aid in your experimental design and data interpretation.
Signaling Pathways in MTA-Induced Neurotoxicity
Caption: Key signaling pathways involved in MTA-induced neurotoxicity.
Experimental Workflow for Assessing Neurotoxicity in DRG Neurons
Caption: A typical experimental workflow for evaluating MTA neurotoxicity in primary DRG neurons.
Logical Relationship for Troubleshooting Neurite Outgrowth Inhibition
Caption: A decision tree for troubleshooting inhibited neurite outgrowth in MTA-treated neurons.
References
- 1. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: implications for chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Axonal Transport Impairment in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease [frontiersin.org]
- 4. Composite microtubules of the axon: quantitative analysis of tyrosinated and acetylated tubulin along individual axonal microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of colchicine and other tubulin-binding agents: a selective vulnerability of certain neurons to the disruption of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live Imaging Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of cabazitaxel versus other taxanes: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in the Conduct of Research: Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. handsonemg.com [handsonemg.com]
- 13. Neurotoxicity to DRG Neurons Varies Between Rodent Strains Treated with Cisplatin and Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of chemical compounds that inhibit neurite outgrowth using GFP-labeled iPSC-derived human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential drug-drug interactions with Verubulin Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions (DDIs) with Verubulin Hydrochloride (also known as MPC-6827). The information is presented in a question-and-answer format to directly address common concerns and provide guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound is primarily metabolized in the liver. The major cytochrome P450 (CYP) enzymes involved in its metabolism are CYP2C19, followed by CYP1A2 and CYP3A4. Its main metabolites are O-demethyl and N-demethyl products, which are further conjugated with glucuronide and sulfate before renal excretion.[1]
Q2: What are the potential drug-drug interactions to consider when working with this compound?
A2: Based on its metabolic pathway, this compound has the potential to interact with drugs that are inhibitors, inducers, or substrates of CYP2C19, CYP1A2, and CYP3A4.
-
As a potential victim drug: Co-administration with strong inhibitors of these enzymes could increase this compound's plasma concentrations, potentially leading to increased toxicity. Conversely, co-administration with strong inducers could decrease its plasma concentrations, potentially reducing its efficacy.
-
As a potential perpetrator drug: this compound may inhibit or induce these CYP enzymes, affecting the metabolism of other co-administered drugs that are substrates of these enzymes. However, publicly available data on the inhibitory potential (IC50 values) of this compound is limited. Therefore, dedicated in vitro studies are crucial to determine this risk.
Q3: Are there any known interactions with co-administered drugs from clinical trials?
Q4: Is this compound a substrate for multidrug resistance (MDR) transporters?
A4: No, this compound is not a substrate for several major multidrug resistance ABC transporters, including P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).[2] This suggests that its efficacy may not be compromised in tumors that overexpress these transporters.
Data Presentation: Potential Drug-Drug Interactions
The following table summarizes potential drug-drug interactions based on the known metabolic pathways of this compound. Note: This information is predictive and not based on direct clinical or preclinical interaction studies involving this compound. The clinical significance of these potential interactions has not been established.
| Interacting Drug Class | Specific Examples | CYP Enzyme(s) Involved | Potential Clinical Consequence for this compound (Victim) | Potential Clinical Consequence for Co-administered Drug (Victim) |
| Strong CYP2C19 Inhibitors | Fluvoxamine, Fluconazole, Ticlopidine | CYP2C19 | Increased this compound exposure and potential for toxicity. | To be determined based on this compound's inhibitory potential. |
| Moderate CYP2C19 Inhibitors | Omeprazole, Esomeprazole | CYP2C19 | Moderate increase in this compound exposure. | To be determined based on this compound's inhibitory potential. |
| Strong CYP1A2 Inhibitors | Fluvoxamine, Ciprofloxacin | CYP1A2 | Increased this compound exposure and potential for toxicity. | To be determined based on this compound's inhibitory potential. |
| Moderate CYP1A2 Inhibitors | Mexiletine, Propafenone | CYP1A2 | Moderate increase in this compound exposure. | To be determined based on this compound's inhibitory potential. |
| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin | CYP3A4 | Increased this compound exposure and potential for toxicity. | To be determined based on this compound's inhibitory potential. |
| Moderate CYP3A4 Inhibitors | Diltiazem, Verapamil, Erythromycin | CYP3A4 | Moderate increase in this compound exposure. | To be determined based on this compound's inhibitory potential. |
| Strong CYP Inducers (CYP2C19, CYP1A2, CYP3A4) | Rifampin, Carbamazepine, Phenytoin, St. John's Wort | CYP2C19, CYP1A2, CYP3A4 | Decreased this compound exposure and potential for reduced efficacy. | To be determined based on this compound's inducing potential. |
| Substrates of CYP2C19 with a narrow therapeutic index | S-mephenytoin, Clopidogrel (prodrug) | CYP2C19 | To be determined. | Potential for altered exposure and adverse effects of the co-administered drug if this compound is an inhibitor. |
| Substrates of CYP1A2 with a narrow therapeutic index | Theophylline, Tizanidine | CYP1A2 | To be determined. | Potential for altered exposure and adverse effects of the co-administered drug if this compound is an inhibitor. |
| Substrates of CYP3A4 with a narrow therapeutic index | Cyclosporine, Tacrolimus, Sirolimus, certain statins | CYP3A4 | To be determined. | Potential for altered exposure and adverse effects of the co-administered drug if this compound is an inhibitor. |
Experimental Protocols
Protocol: In Vitro Assessment of CYP450 Inhibition by this compound
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound for major CYP450 enzymes.
1. Materials:
- This compound
- Human Liver Microsomes (HLMs)
- CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Positive control inhibitors for each CYP isoform
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
- Acetonitrile or other suitable organic solvent for reaction termination
- LC-MS/MS system for metabolite quantification
2. Methods:
- Preparation of Reagents:
- Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).
- Prepare working solutions by diluting stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid affecting enzyme activity.
- IC50 Determination (Direct Inhibition):
- Prepare a series of dilutions of this compound.
- In a 96-well plate, pre-incubate HLMs with this compound dilutions or vehicle control in incubation buffer at 37°C for a short period (e.g., 5-10 minutes).
- Initiate the metabolic reaction by adding a mixture of the probe substrate (at a concentration close to its Km) and the NADPH regenerating system.
- Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge the plate to precipitate proteins.
- Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
- Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).
4. Time-Dependent Inhibition (TDI) Assessment:
- To assess the potential for mechanism-based inhibition, a pre-incubation step with this compound and the NADPH regenerating system is included before the addition of the probe substrate.
- Compare the IC50 values with and without the pre-incubation (IC50 shift) to identify potential TDI.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for DDI assessment.
References
Cell line-specific responses to Verubulin Hydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Verubulin Hydrochloride (MPC-6827).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-action antineoplastic agent. Its primary mechanism is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4] Additionally, it acts as a vascular disrupting agent, targeting the microvasculature of tumors.[4]
Q2: Is this compound effective against multidrug-resistant (MDR) cancer cell lines?
Yes, a significant advantage of this compound is its efficacy in cancer cell lines that overexpress multidrug resistance ABC transporters like P-glycoprotein (P-gp), MRP1, and BCRP1.[5][6] This makes it a valuable tool for studying and potentially treating drug-resistant cancers.
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound typically results in:
-
G2/M phase cell cycle arrest: Due to the disruption of the mitotic spindle.
-
Induction of apoptosis: Characterized by caspase activation and DNA fragmentation.
-
Changes in cell morphology: Cells may become rounded and detach from the culture surface.
-
Disruption of the microtubule network: This can be visualized using immunofluorescence microscopy.
Q4: How should this compound be prepared and stored?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. For experimental use, the stock solution should be further diluted in cell culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity (High IC50 values).
| Possible Cause | Troubleshooting Step |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to microtubule-targeting agents. | Verify the sensitivity of your cell line from published data. Consider using a known sensitive cell line as a positive control. Investigate potential resistance mechanisms such as overexpression of specific β-tubulin isotypes.[7] |
| Incorrect Drug Concentration: Errors in dilution calculations or pipetting. | Double-check all calculations and ensure proper calibration of pipettes. Perform a dose-response curve over a wide range of concentrations. |
| Suboptimal Cell Health: Cells were not in the logarithmic growth phase or were unhealthy at the time of treatment. | Ensure cells are healthy, have a low passage number, and are seeded at an appropriate density. Allow cells to attach and resume growth before adding the compound. |
Problem 2: No significant G2/M arrest observed in cell cycle analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate Time Point: The selected time point for analysis may be too early or too late to observe peak G2/M arrest. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time for G2/M arrest in your specific cell line. |
| Suboptimal Drug Concentration: The concentration of this compound may be too low to induce a significant cell cycle block or too high, leading to rapid apoptosis. | Perform a dose-response experiment and analyze the cell cycle at multiple concentrations. |
| Flow Cytometry Staining Issues: Problems with fixation, permeabilization, or DNA staining can lead to poor resolution of cell cycle phases. | Optimize the fixation method (e.g., ethanol fixation). Ensure complete RNase treatment to avoid RNA staining. Use a sufficient concentration of DNA dye (e.g., Propidium Iodide) and allow for adequate incubation time.[8] |
| Cell Clumping: Aggregates of cells can be misinterpreted by the flow cytometer. | Ensure a single-cell suspension is obtained before fixation. Filter the cell suspension if necessary. |
Problem 3: Weak or no signal for apoptosis markers in Western Blot.
| Possible Cause | Troubleshooting Step |
| Incorrect Time Point for Harvest: The peak of apoptosis marker expression (e.g., cleaved caspases) is transient. | Conduct a time-course experiment to identify the optimal window for detecting apoptosis markers. |
| Antibody Issues: The primary antibody may not be specific or sensitive enough, or the secondary antibody may be inappropriate. | Use an antibody validated for detecting the cleaved form of the protein. Include positive and negative controls for apoptosis induction.[9] |
| Low Protein Loading: Insufficient protein in the lysate. | Quantify protein concentration before loading and ensure equal loading across all lanes. |
| Inefficient Protein Transfer: Small proteins like cleaved caspases may be difficult to transfer efficiently. | Optimize the transfer conditions (e.g., membrane type, transfer time, and voltage) for low molecular weight proteins.[10] |
Quantitative Data
Table 1: IC50 Values of this compound (MPC-6827) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| A-375 | Melanoma | 0.7 | [5] |
| A375/TxR | Taxol-Resistant Melanoma | 0.7 | [5] |
| HeLa | Cervical Carcinoma | ~4 (optimum concentration) | [11][12] |
| MCF-7 | Breast Adenocarcinoma | ~2 (optimum concentration) | [11][12] |
| A549 | Lung Carcinoma | ~4 (optimum concentration) | [11][12] |
| HCT116 | Colon Carcinoma | Down to 1-4 nM for analogues | [2] |
| OVCAR-3 | Ovarian Carcinoma | Potent in vivo | [11] |
| MIAPaCa-2 | Pancreatic Cancer | Potent in vivo | |
| HT-29 | Colon Adenocarcinoma | Potent in vivo | |
| MDA-MB-435 | Melanoma | Potent in vivo | |
| MX-1 | Breast Carcinoma Xenograft | Potent in vivo | |
| P388 | Leukemia | 1.5 | |
| P388/ADR | Doxorubicin-Resistant Leukemia | 1.5 | |
| NCI/ADR-RES | Doxorubicin-Resistant Breast Cancer | 1.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for Verubulin experiments.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Progranulin-Mediated Akt and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 11. cellmolbiol.org [cellmolbiol.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Verubulin Hydrochloride: A Comparative Guide to its Binding at the Colchicine Site of Tubulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Verubulin Hydrochloride's binding to the colchicine site on β-tubulin, benchmarked against other known colchicine-site binding agents. Experimental data is presented to validate this interaction, offering insights for researchers in oncology and drug discovery.
Executive Summary
This compound (also known as MPC-6827) is a potent microtubule-disrupting agent that exerts its anticancer effects by inhibiting tubulin polymerization.[1][2][3] Experimental evidence confirms that Verubulin binds to the colchicine site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4] This guide details the validation of this binding interaction through various experimental approaches and compares its binding characteristics with those of other well-established colchicine-site inhibitors.
Comparative Analysis of Colchicine-Site Binders
The following table summarizes the binding affinities and inhibitory concentrations of this compound and other known colchicine-site inhibitors. This data facilitates a direct comparison of their potencies.
| Compound | Binding Affinity (Kd/Ki) | Tubulin Polymerization Inhibition (IC50) | Cell Growth Inhibition (GI50/IC50) |
| This compound (MPC-6827) | - | ~400 nM [5] | 1.5 - 2.1 nM (P388, P388/ADR, MCF-7, NCI/ADR-RES)[1] |
| Colchicine | ~2.4 µM (Ki)[6] | ~2.9 µM[6] | 9.17 - 30.00 nM (HeLa, RPE-1) |
| Combretastatin A4 | ~0.4 µM (Kd)[7] | ~1.2 µM[6] | 0.93 - 4.16 nM (HeLa, RPE-1) |
| Podophyllotoxin | - | ~1.7 µM[6] | - |
| Nocodazole | 0.29 - 1.54 µM (Kd, isotype dependent)[1] | ~5 µM | 49.33 - 81.67 nM (HeLa, RPE-1) |
Experimental Validation of Verubulin's Binding Site
The binding of this compound to the colchicine site on tubulin has been validated through several key experimental methodologies.
Competitive Binding Assays
Competitive binding assays are crucial in determining the specific binding site of a ligand. In the case of Verubulin, a radiolabeled and photoreactive analogue was used to bind to tubulin. The results demonstrated that Verubulin and colchicine could effectively compete with this analogue for binding to a 55-kDa protein identified as tubulin, whereas vinblastine, which binds to a different site, could not.[1][2] This provides direct evidence that Verubulin occupies the colchicine binding site.
Tubulin Polymerization Inhibition Assay
Verubulin has been shown to directly inhibit the polymerization of tubulin in vitro.[1][2] The concentration of Verubulin that inhibits the initial rate of tubulin polymerization by 50% (IC50) was determined to be approximately 400 nM.[5] This potent inhibitory activity is consistent with its mechanism of action as a microtubule-destabilizing agent that binds to the colchicine site.
X-ray Crystallography
The definitive confirmation of a drug's binding site is often achieved through X-ray crystallography. The crystal structure of a Verubulin analogue (compound 13f) in a complex with the tubulin heterodimer has been solved (PDB ID: 6D88).[8] This structural data provides a detailed atomic-level view of the interactions between the Verubulin scaffold and the amino acid residues within the colchicine binding pocket, unequivocally confirming its binding location. Another study also references the PDB ID: 5XKF for a tubulin complex with Verubulin.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This protocol is a standard method to determine if a test compound binds to the same site as a known radiolabeled ligand.
Materials:
-
Purified tubulin
-
[³H]Colchicine (radioligand)
-
This compound (test compound)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[9]
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate a fixed concentration of purified tubulin with a fixed concentration of [³H]Colchicine in the presence of varying concentrations of this compound.[10]
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[9]
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters using a filtration apparatus.[9][10]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of [³H]Colchicine binding against the concentration of this compound to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Fluorescence-Based Tubulin Polymerization Assay
This assay monitors the effect of a compound on the rate and extent of microtubule formation.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[7]
-
Fluorescent reporter dye (e.g., DAPI)[7]
-
This compound
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a solution of purified tubulin in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.[7]
-
Add the fluorescent reporter dye (e.g., 6.3 µM DAPI).[7]
-
In a pre-warmed 384-well plate at 37°C, add varying concentrations of this compound.
-
Initiate the polymerization reaction by adding the tubulin/GTP/dye solution to the wells.
-
Immediately place the plate in the fluorescence plate reader set at 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes). The excitation and emission wavelengths will depend on the fluorescent dye used (e.g., 360 nm excitation and 420 nm emission for some reporters).[11]
-
The rate of polymerization can be determined from the slope of the linear phase of the fluorescence curve. The IC50 for polymerization inhibition is the concentration of Verubulin that reduces the maximal polymerization rate by 50%.
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Verubulin binds to the colchicine site on tubulin, inhibiting polymerization.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Logical Relationship: Verubulin vs. Other Colchicine-Site Binders
Caption: Verubulin belongs to the class of colchicine-site binding agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. webapps.myriad.com [webapps.myriad.com]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. Verubulin | C17H17N3O | CID 11414799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. hoelzel-biotech.com [hoelzel-biotech.com]
Cross-validation of Verubulin Hydrochloride's efficacy in different cancer types
For Researchers, Scientists, and Drug Development Professionals
Verubulin Hydrochloride (MPC-6827) is a synthetic small molecule that has been investigated for its potential as an anti-cancer agent. As a tubulin polymerization inhibitor, it disrupts the formation of microtubules, essential components of the cellular cytoskeleton. This disruption leads to cell cycle arrest and apoptosis (programmed cell death) in cancerous cells. This guide provides a cross-validation of this compound's efficacy in various cancer types, comparing its performance with other tubulin inhibitors and standard-of-care therapies, supported by preclinical and clinical data.
Mechanism of Action: Targeting the Cellular Scaffolding
This compound exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of α- and β-tubulin dimers into microtubules. The consequences of this disruption are twofold:
-
Mitotic Arrest: Microtubules are critical for the formation of the mitotic spindle during cell division. By inhibiting their formation, this compound causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis.
-
Vascular Disruption: The drug also targets the tumor's blood supply by disrupting the microtubule cytoskeleton in newly forming endothelial cells of blood vessels, leading to a shutdown of tumor blood flow.
This dual mechanism of action, targeting both the cancer cells directly and their vascular supply, makes this compound a subject of significant interest in oncology research.
Preclinical Efficacy: In Vitro Studies
In vitro studies have demonstrated the potent anti-proliferative activity of this compound and its analogues across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these studies.
| Drug | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HeLa | Cervical Carcinoma | ~4[1] |
| MCF-7 | Breast Adenocarcinoma | ~2[1] | |
| A549 | Lung Carcinoma | ~4[1] | |
| A-375 | Melanoma | 0.7[2] | |
| A375/TxR (Taxol-resistant) | Melanoma | 0.7[2] | |
| VERU-111 (Sabizabulin) | SKBR3 | HER2+ Breast Cancer | 14 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8-14 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8-14 | |
| MDA-MB-453 | Triple-Negative Breast Cancer | 8-14 | |
| SKOV3 | Ovarian Cancer | 1.8[3] | |
| OVCAR3 | Ovarian Cancer | 10.5[3] | |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 3.1-4.6 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.1-4.6 | |
| Colchicine | MDA-MB-231 | Triple-Negative Breast Cancer | 9.8-17.5 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 9.8-17.5 |
Clinical Efficacy: Focus on Glioblastoma
Glioblastoma (GBM), an aggressive form of brain cancer, has been a primary focus for the clinical development of this compound due to its ability to cross the blood-brain barrier.
This compound in Recurrent Glioblastoma
A Phase II clinical trial by the Brain Tumor Investigational Consortium (BTIC) evaluated single-agent Verubulin in patients with recurrent GBM. The study included two cohorts: bevacizumab-naïve (Group 1) and bevacizumab-refractory (Group 2) patients.[4]
| Efficacy Endpoint | Group 1 (Bevacizumab-Naïve) (n=31) | Group 2 (Bevacizumab-Refractory) (n=25) |
| 6-Month Progression-Free Survival (PFS-6) | 14% | N/A |
| 1-Month Progression-Free Survival (PFS-1) | N/A | 20% |
| Median Survival | 9.5 months | 3.4 months |
| Partial Response (PR) | 10% (n=3) | 4.2% (n=1) |
| Stable Disease (SD) | 23% (n=7) | 21% (n=5) |
While the drug was well-tolerated, it showed limited single-agent activity in this heavily pretreated population.[4]
Another Phase I trial investigated Verubulin in combination with carboplatin in 19 patients with relapsed GBM. The combination was found to be safe and well-tolerated.[2]
| Efficacy Endpoint | Verubulin + Carboplatin (n=19) |
| Partial Response (PR) | 2 patients |
| Stable Disease (SD) | 5 patients |
| Median Progression-Free Survival (PFS) | 8 weeks |
| 6-Month Progression-Free Survival (PFS-6) | 21% |
Comparison with Standard-of-Care in Recurrent Glioblastoma
| Treatment | Median Overall Survival (OS) | 6-Month Progression-Free Survival (PFS-6) | Overall Response Rate (ORR) |
| Verubulin (Bevacizumab-Naïve) | 9.5 months | 14% | 10% (PR) |
| Temozolomide (Metronomic Schedule) | ~12 months (OS-12 of 36.4%)[5][6] | 33.1%[6] | 14% (Objective Response)[5] |
| Bevacizumab (Single Agent) | 9.3 months[7] | 45%[7] | 55% (CR+PR)[7] |
| Bevacizumab + Irinotecan | 8.7 - 10.5 months[1][8] | 50.3%[1] | 37.8% - 57%[1][8] |
A Next-Generation Tubulin Inhibitor: VERU-111 (Sabizabulin)
VERU-111, also known as Sabizabulin, is a newer, orally bioavailable tubulin inhibitor that also targets the colchicine binding site. It has shown promise in preclinical and clinical studies, particularly in overcoming taxane resistance.
VERU-111 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A Phase 1b/2 clinical trial evaluated VERU-111 in men with mCRPC who had progressed on at least one androgen receptor targeting agent.[9][10]
| Efficacy Endpoint (at 63mg daily dose) | VERU-111 (n=55) |
| Objective Response Rate (ORR) (measurable disease, n=29) | 20.7% (5 PR + 1 CR)[10] |
| Median Radiographic Progression-Free Survival (rPFS) | > 7.4 months[10] |
| PSA Decline ≥ 30% (Phase 1b, ≥ 4 cycles, n=8) | 50%[9] |
| PSA Decline ≥ 50% (Phase 1b, ≥ 4 cycles, n=8) | 25%[9] |
These results are encouraging in a heavily pretreated patient population and have led to a pivotal Phase 3 trial.[9][11]
Alternative Tubulin Inhibitor: Plinabulin (NPI-2358)
Plinabulin is another vascular disrupting agent that binds to tubulin. A Phase 1 trial in patients with advanced solid tumors or lymphomas established a recommended Phase 2 dose of 30 mg/m². At this dose, Plinabulin demonstrated a favorable safety profile and showed biological effects, including decreases in tumor blood flow.[5][10] In a Phase 3 trial for the prevention of chemotherapy-induced neutropenia, Plinabulin showed comparable efficacy to pegfilgrastim with a better safety profile.[12]
Experimental Protocols
In Vitro Cell Viability: MTT Assay
The anti-proliferative effects of tubulin inhibitors are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells with functional mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[13][14][15][16]
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[17]
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, VERU-111) and incubated for a specified period (e.g., 72 hours).[17]
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[18]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).[18]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[19]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition: Xenograft Mouse Model
The in vivo efficacy of anti-cancer agents is often evaluated using xenograft models, where human tumor cells are implanted into immunodeficient mice.
General Protocol:
-
Cell Implantation: A specific number of human cancer cells (e.g., 22Rv1 for prostate cancer) are implanted subcutaneously into the flank of immunodeficient mice (e.g., SCID mice).[20]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[20]
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the investigational drug (e.g., VERU-111 orally) at specified doses and schedules, while the control group receives a vehicle.[20]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[20]
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).[20]
Visualizing the Mechanism and Workflow
Signaling Pathway of Tubulin Polymerization Inhibition and Apoptosis
Caption: Mechanism of action for tubulin polymerization inhibitors.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical evaluation workflow for an anti-cancer drug.
Logical Relationship in Clinical Trial Design for Recurrent Glioblastoma
Caption: Simplified logical progression of clinical trials for recurrent GBM.
References
- 1. Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 study of the novel vascular disrupting agent plinabulin (NPI-2358) and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Phase 1 first-in-human trial of the vascular disrupting agent plinabulin(NPI-2358) in patients with solid tumors or lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy of Plinabulin vs Pegfilgrastim for Prevention of Docetaxel-Induced Neutropenia in Patients With Solid Tumors: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayo.edu [mayo.edu]
- 14. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. The effect of VERU-111, a novel oral inhibitor of α and β tubulin, on tumor growth in the human castration-resistant, AR-variant prostate cancer (PCa) model 22Rv1. - ASCO [asco.org]
Head-to-head comparison of Verubulin Hydrochloride analogues' potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Verubulin Hydrochloride and its analogues, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating these compounds for further investigation in cancer drug development.
Data Presentation: Comparative Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Verubulin and a selection of its analogues against various human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Verubulin (1) | HCT116 | 1.8 | [1] |
| MCF7' | 2.1 | [1] | |
| A549 | 1.8 | [1] | |
| Analogue 2c | HCT116 | 1.0 | [1] |
| MCF7' | 1.3 | [1] | |
| A549 | 1.4 | [1] | |
| Analogue 2m | HCT116 | 2.0 | [1] |
| MCF7' | 4.0 | [1] | |
| A549 | 2.0 | [1] | |
| Analogue 2i | HCT116 | 100 | [1] |
| MCF7' | >10000 | [1] | |
| A549 | 1000 | [1] | |
| Analogue 2k | HCT116 | 12 | [1] |
| MCF7' | 20 | [1] | |
| A549 | 15 | [1] | |
| Indole Moiety Analogue (37) | Various Cell Lines | 0.4 - 5.8 | [2] |
| Compound 4a | PC-3/TxR | ~6 | [2] |
| VERU-111 | A549 (paclitaxel-sensitive) | Not specified, potent | [3][4] |
| A549/TxR (paclitaxel-resistant) | Not specified, potent | [3][4] | |
| TNBC cell lines | 8 - 14 | [5] | |
| Ovarian cancer cell lines | Nanomolar potency | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3-5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the Verubulin analogues (typically ranging from picomolar to micromolar) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, generally 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Immunofluorescence Staining for Microtubule Disruption
This technique is used to visualize the effects of the compounds on the cellular microtubule network.
Methodology:
-
Cell Culture: Cells are grown on glass coverslips in a suitable culture dish.
-
Compound Treatment: Cells are treated with the Verubulin analogues at concentrations around their IC50 values for a defined period (e.g., 24 hours).
-
Fixation: The cells are fixed with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), to preserve the cellular structure.
-
Permeabilization: The cell membranes are permeabilized using a detergent like 0.1% Triton X-100 in PBS to allow antibodies to enter the cells.
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., PBS containing bovine serum albumin and/or normal goat serum).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically targets α-tubulin (e.g., mouse anti-α-tubulin monoclonal antibody).
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore like Alexa Fluor 488).
-
Counterstaining and Mounting: The cell nuclei can be counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: The stained cells are visualized using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the ability of the compounds to inhibit the polymerization of purified tubulin into microtubules.[7][8][9]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Addition: The Verubulin analogues or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) are added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer. This change in absorbance is due to light scattering by the formed microtubules.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to the control to determine the inhibitory activity.
Mandatory Visualizations
Caption: Signaling pathway of Verubulin analogues.
Caption: Experimental workflow for potency evaluation.
References
- 1. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Table S2 from An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Verubulin Hydrochloride: A Comparative Analysis of In Vitro Potency and In Vivo Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Verubulin Hydrochloride (also known as MPC-6827), a novel microtubule-disrupting agent, correlating its in vitro cytotoxic potency (IC50 values) with its in vivo anti-tumor activity in preclinical models. This document is intended to serve as a resource for researchers in oncology and drug development, offering objective data to support further investigation and consideration of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a small molecule inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1] A key characteristic of this compound is its ability to overcome multidrug resistance (MDR) mediated by P-glycoprotein, a common mechanism of resistance to other tubulin-targeting agents like taxanes and vinca alkaloids.[1] Additionally, it exhibits vascular-disrupting properties, targeting the blood supply of tumors.[1]
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of cancer cell lines by 50% in vitro.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| MCF-7 | Breast Cancer | 2.1 |
| NCI/ADR-RES | Breast Cancer (MDR) | 1.5 |
| OVCAR-3 | Ovarian Cancer | Not Explicitly Stated, but in vivo data available |
| MIAPaCa-2 | Pancreatic Cancer | Not Explicitly Stated, but in vivo data available |
| HT-29 | Colon Cancer | Not Explicitly Stated, but in vivo data available |
| MDA-MB-435 | Breast Cancer | Not Explicitly Stated, but in vivo data available |
| MX-1 | Breast Cancer | Not Explicitly Stated, but in vivo data available |
| B16-F1 | Mouse Melanoma | Not Explicitly Stated, but in vivo data available |
Note: The IC50 values are derived from the study by Kasibhatla et al. (2007). While in vivo data exists for all the cell lines listed, the corresponding IC50 values were not provided for all of them in the primary source.
In Vivo Tumor Regression in Xenograft Models
The following table summarizes the in vivo efficacy of this compound in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice to study tumor growth and response to treatment.
| Tumor Model (Cell Line) | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression |
| MCF-7 | Breast Cancer | 10 mg/kg, i.v., weekly | Significant tumor growth inhibition |
| OVCAR-3 | Ovarian Cancer | 5 mg/kg, i.v., once | 50% tumor regression |
| MIAPaCa-2 | Pancreatic Cancer | 10 mg/kg, i.v., weekly | Significant tumor growth inhibition |
| HT-29 | Colon Cancer | 10 mg/kg, i.v., weekly | Significant tumor growth inhibition |
| MDA-MB-435 | Breast Cancer | 10 mg/kg, i.v., weekly | Significant tumor growth inhibition |
| MX-1 | Breast Cancer | 10 mg/kg, i.v., weekly | Significant tumor growth inhibition |
| B16-F1 | Mouse Melanoma | 7.5 mg/kg, i.v., once | 72% Tumor Growth Inhibition (TGI) on Day 7 |
Note: The in vivo data is compiled from studies by Kasibhatla et al. (2007) and a 2008 abstract on dosing schedules. "Significant tumor growth inhibition" indicates a statistically significant reduction in tumor growth compared to the control group, though a specific percentage was not always provided in the source material.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of this compound against cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Following a 2-4 hour incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a murine xenograft model.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered intravenously (i.v.) according to the specified dosing regimen (e.g., 5-10 mg/kg, weekly). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Visualizations
Caption: Mechanism of action of this compound.
References
Verubulin Hydrochloride vs. Temozolomide: A Comparative Analysis in Glioblastoma Treatment Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Verubulin Hydrochloride and Temozolomide, two therapeutic agents with distinct mechanisms of action against glioblastoma (GBM), the most aggressive primary brain tumor. The information presented is based on available preclinical and clinical data to inform research and drug development efforts.
Introduction
Glioblastoma remains a significant challenge in oncology due to its aggressive nature and the presence of the blood-brain barrier, which limits the efficacy of many chemotherapeutic agents. The current standard of care for newly diagnosed GBM includes surgical resection followed by radiation and chemotherapy with temozolomide.[1] However, tumor recurrence is common, and resistance to temozolomide is a major clinical obstacle.[2] This has spurred the investigation of new therapeutic agents that can cross the blood-brain barrier and act on different cellular targets.
This compound (also known as MPC-6827) is a novel small molecule that acts as a microtubule-destabilizing agent and a vascular disrupting agent.[3][4] Its ability to penetrate the central nervous system and its efficacy in preclinical models make it a compound of interest for glioblastoma therapy.[5][6] This guide compares the preclinical performance and mechanisms of action of this compound and temozolomide.
Mechanism of Action
The two compounds exert their anticancer effects through fundamentally different pathways.
Temozolomide is an oral alkylating agent that functions as a prodrug.[7][8] At physiological pH, it spontaneously converts to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[7][8] MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[2][9] This DNA damage leads to the activation of futile DNA mismatch repair cycles, resulting in DNA strand breaks, cell cycle arrest at G2/M, and ultimately apoptosis.[2] The efficacy of temozolomide is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the methyl adducts from the O6 position of guanine, thereby conferring resistance to the drug.[2]
This compound is a potent inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin.[10][11][12] This disruption of microtubule dynamics leads to the disorganization of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][5] Unlike many other microtubule-targeting agents, verubulin is not a substrate for P-glycoprotein and other multidrug resistance (MDR) pumps, which may allow it to overcome certain mechanisms of drug resistance.[6] In addition to its direct cytotoxic effects on tumor cells, verubulin also acts as a vascular disrupting agent by interfering with the microtubule cytoskeleton of newly forming endothelial cells in the tumor vasculature.[3][5]
Below is a diagram illustrating the distinct signaling pathways of this compound and Temozolomide.
Caption: Mechanisms of action for this compound and Temozolomide.
Preclinical Efficacy: In Vitro Data
Direct comparative preclinical studies of this compound and temozolomide appear to be limited in the published literature. However, by compiling data from various sources, we can get an indication of their relative potencies against glioblastoma cell lines. It is important to note that IC50 values for temozolomide are reported with high variability across studies, which may be due to differences in experimental protocols, such as drug exposure time and the specific cell viability assay used.[8][9][13]
| Drug | Cell Line | IC50 (μM) | Exposure Time | Assay | Reference |
| This compound (MPC-6827) | >60 cell lines (9 brain-derived) | <0.01 | Not Specified | Not Specified | [6] |
| Temozolomide | U87 | Median: 180 (IQR: 52-254) | 48 hours | Various | [13] |
| U87 | Median: 202 (IQR: 52-518) | 72 hours | Various | [13] | |
| U251 | Median: 84 (IQR: 34-324) | 48 hours | Various | [13] | |
| U251 | Median: 102 (IQR: 35-358) | 72 hours | Various | [13] | |
| T98G (Resistant) | Median: 438.3 (IQR: 232.4-649.5) | 72 hours | Various | [9] |
IQR: Interquartile Range
The data suggests that this compound is a highly potent cytotoxic agent, with activity in the nanomolar range.[6] In contrast, temozolomide generally requires micromolar concentrations to achieve a 50% inhibition of cell viability.[13]
Preclinical Efficacy: In Vivo Data
An in vivo study using an orthotopic mouse model with D54 human glioblastoma cells engineered to express luciferase (D54-luc) demonstrated the anti-tumor activity of verubulin (MPC-6827).[6] In this study, mice treated with verubulin at 5 mg/kg (intravenously, weekly for 3 weeks) showed a statistically significant inhibition of tumor growth.[6] The positive control in this experiment was BCNU, not temozolomide.[6] A single intravenous dose of verubulin at 10 mg/kg was also shown to induce significant vascular disruption and tumor necrosis in xenografts within 24 hours.[6]
Preclinical studies have also shown that verubulin has excellent penetration of the blood-brain barrier, with brain-to-plasma concentration ratios of approximately 14 to 58 one hour after intravenous infusion in mice.[5][6]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for in vitro cytotoxicity assays and in vivo orthotopic glioblastoma models relevant to the evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on glioblastoma cell lines.
Methodology:
-
Cell Culture: Glioblastoma cell lines (e.g., U87, U251) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compound (this compound or Temozolomide). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of a compound against glioblastoma tumors in a clinically relevant setting.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: A human glioblastoma cell line, often engineered to express a reporter gene like luciferase for in vivo imaging (e.g., D54-luc), is harvested and resuspended in a sterile solution (e.g., PBS).[6]
-
Intracranial Implantation: Mice are anesthetized, and a burr hole is made in the skull. A specific number of tumor cells (e.g., 1 x 10^5) are stereotactically injected into the brain parenchyma (e.g., the striatum).[6]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.[6]
-
Treatment: Once tumors are established (e.g., day 13 post-implantation), mice are randomized into treatment and control groups.[6] The test compound (e.g., this compound) is administered according to a specific dose and schedule (e.g., 5 mg/kg, IV, weekly for 3 weeks).[6] A vehicle control group and a positive control group (e.g., Temozolomide or another standard-of-care agent) are also included.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition (measured by bioluminescence) and overall survival.[6]
-
Histological Analysis: At the end of the study, brains are harvested for histological analysis to confirm tumor presence and assess treatment effects on the tumor microenvironment.[6]
The following diagram outlines a general workflow for a preclinical in vivo efficacy study.
Caption: Workflow for an in vivo orthotopic glioblastoma model.
Clinical Perspective
Temozolomide is the established first-line chemotherapeutic agent for newly diagnosed glioblastoma.[1] this compound has been evaluated in Phase I and II clinical trials, primarily in patients with recurrent glioblastoma.[4][14] In a Phase II study of single-agent verubulin in recurrent GBM, the drug was well-tolerated but showed limited activity.[14] Another Phase I trial investigated verubulin in combination with carboplatin for recurrent GBM, demonstrating that the combination was safe and well-tolerated, with some patients achieving a partial response or stable disease.[4][10] A Phase II trial was initiated to study verubulin in combination with standard of care (radiation and temozolomide) for newly diagnosed GBM, but it was terminated early for financial reasons.[1][15][16][17][18]
Conclusion
This compound and temozolomide are two distinct therapeutic agents for glioblastoma with different mechanisms of action, potencies, and resistance profiles. Verubulin is a highly potent, blood-brain barrier-penetrant microtubule and vascular disrupting agent, while temozolomide is a DNA alkylating agent that is the current standard of care. Preclinical data suggests that verubulin is effective at much lower concentrations than temozolomide in vitro. However, a lack of direct head-to-head preclinical and clinical comparisons makes it difficult to definitively assess their relative efficacy. The distinct mechanisms of these two drugs suggest that they could potentially be used in combination to achieve synergistic effects and overcome resistance, a possibility that warrants further investigation in preclinical models. Future research should focus on direct comparative studies and the exploration of rational combination therapies to improve outcomes for patients with glioblastoma.
References
- 1. Verubulin, Radiation Therapy, and Temozolomide to Treat Patients With Newly Diagnosed Glioblastoma Multiforme [clinicaltrials.stanford.edu]
- 2. mdpi.com [mdpi.com]
- 3. Microtubule targeting agents in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of verubulin (MPC-6827) plus carboplatin in patients with relapsed glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I clinical trial of MPC-6827 (Azixa), a microtubule destabilizing agent, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Preliminary Evaluations of [11C]Verubulin: Implications for Microtubule Imaging With PET [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. A phase 2 trial of verubulin for recurrent glioblastoma: a prospective study by the Brain Tumor Investigational Consortium (BTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. go.drugbank.com [go.drugbank.com]
Assessing the Synergistic Potential of Verubulin Hydrochloride with Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verubulin Hydrochloride (also known as MPC-6827) is a potent, orally bioavailable, small molecule inhibitor of tubulin polymerization that readily crosses the blood-brain barrier. Its mechanism of action, involving the disruption of microtubule dynamics, positions it as a promising candidate for combination therapy with radiation, particularly for aggressive cancers such as glioblastoma. While direct preclinical studies providing quantitative data on the synergistic effects of Verubulin with radiation are not publicly available, a strong scientific rationale supports this combination. A Phase II clinical trial (NCT01285414) was initiated to investigate Verubulin with radiation and temozolomide in newly diagnosed glioblastoma multiforme (GBM) patients; however, the trial was terminated prematurely due to financial constraints, leaving a critical gap in clinical data.[1][2][3]
This guide provides a comprehensive overview of the theoretical basis for the synergy between Verubulin and radiation, drawing parallels with other microtubule-targeting agents. It also outlines hypothetical experimental protocols to assess this synergy and presents the known mechanisms of action in a structured format.
Mechanism of Action: The Rationale for Synergy
Verubulin functions by binding to the colchicine-binding site on β-tubulin, which inhibits microtubule polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5] The G2/M phase of the cell cycle is the most radiosensitive phase, suggesting a strong potential for synergistic effects when Verubulin is combined with radiation therapy. The proposed mechanism of synergy is twofold:
-
Cell Cycle Synchronization: By arresting a significant population of tumor cells in the G2/M phase, Verubulin effectively synchronizes the tumor, making it more susceptible to the cytotoxic effects of subsequent radiation.
-
Inhibition of DNA Damage Repair: Emerging evidence suggests that microtubule-targeting agents can also interfere with the intracellular trafficking of proteins involved in the DNA damage response (DDR), thereby impairing the cell's ability to repair radiation-induced DNA lesions.[6]
The following diagram illustrates the proposed signaling pathway for the synergistic action of Verubulin and radiation.
Caption: Proposed synergistic mechanism of Verubulin and Radiation.
Comparative Performance with Other Microtubule Inhibitors
While direct comparative data for Verubulin's radiosensitizing effects is unavailable, studies on other microtubule inhibitors provide a benchmark. For instance, preclinical studies with Eribulin , another microtubule dynamics inhibitor, have demonstrated a significant radiosensitizing effect in various cancer cell lines. This effect was attributed to the induction of G2/M arrest and enhanced apoptosis.[7] Similarly, Paclitaxel , a well-established microtubule-stabilizing agent, has been shown to enhance the radiosensitivity of tumor cells both in vitro and in vivo. The primary mechanism is also believed to be G2/M arrest.
The key differentiator for Verubulin is its ability to effectively cross the blood-brain barrier, making it a particularly attractive candidate for treating brain tumors like glioblastoma in combination with radiation.
Hypothetical Experimental Protocols for Assessing Synergy
To definitively assess the synergistic effects of Verubulin and radiation, a series of preclinical experiments would be required. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Radiosensitization: Clonogenic Survival Assay
Objective: To quantify the synergistic effect of Verubulin and radiation on the reproductive viability of cancer cells.
Methodology:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, T98G) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a predetermined duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Cells are irradiated with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Colony Formation: Following treatment, cells are seeded at low density in fresh media and incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained with crystal violet, and colonies containing ≥50 cells are counted.
-
Data Analysis: Survival fractions are calculated and dose-response curves are generated. The synergistic effect is quantified by calculating the Dose Enhancement Factor (DEF) or Combination Index (CI).
In Vivo Tumor Growth Delay Study
Objective: To evaluate the efficacy of combined Verubulin and radiation treatment on tumor growth in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human glioblastoma cells are subcutaneously or orthotopically implanted into the mice.
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) Verubulin alone, (3) Radiation alone, and (4) Verubulin in combination with radiation.
-
Drug Administration: Verubulin is administered to the treatment groups at a predetermined dose and schedule.
-
Irradiation: Tumors in the radiation groups are locally irradiated with a clinically relevant dose of radiation.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the time for tumors to reach a specific volume (tumor growth delay) is calculated for each group.
The following diagram outlines a typical experimental workflow for these studies.
Caption: Hypothetical workflow for in vitro and in vivo synergy studies.
Data Presentation (Hypothetical)
Without actual experimental data, the following tables are presented as templates for how quantitative data from the proposed studies would be structured for easy comparison.
Table 1: In Vitro Radiosensitization of Glioblastoma Cells by this compound
| Treatment Group | IC50 (nM) | Surviving Fraction at 2 Gy (SF2) | Dose Enhancement Factor (DEF) at 50% Survival |
| Radiation Alone | N/A | Value | 1.0 |
| Verubulin (X nM) + Radiation | Value | Value | Value |
| Verubulin (Y nM) + Radiation | Value | Value | Value |
Table 2: In Vivo Tumor Growth Delay in a Glioblastoma Xenograft Model
| Treatment Group | Median Survival (Days) | Tumor Growth Delay (Days) | % Tumor Growth Inhibition |
| Vehicle Control | Value | 0 | 0 |
| Verubulin Alone | Value | Value | Value |
| Radiation Alone | Value | Value | Value |
| Verubulin + Radiation | Value | Value | Value |
Conclusion and Future Directions
The combination of this compound and radiation therapy holds significant promise, particularly for challenging malignancies like glioblastoma. The strong mechanistic rationale, based on Verubulin's ability to induce G2/M cell cycle arrest and its favorable pharmacokinetic profile for brain tumors, warrants further investigation. The premature termination of the Phase II clinical trial underscores the need for robust preclinical studies to provide the necessary quantitative data to support and guide future clinical development. The experimental protocols outlined in this guide provide a clear roadmap for generating the critical data required to fully assess the synergistic potential of this combination and to compare its efficacy against other treatment modalities. Further research in this area is crucial to unlock the full therapeutic potential of Verubulin as a radiosensitizing agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Verubulin, Radiation Therapy, and Temozolomide to Treat Patients With Newly Diagnosed Glioblastoma Multiforme [clinicaltrials.stanford.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule-targeting agents can sensitize cancer cells to ionizing radiation by an interphase-based mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro radiosensitization by eribulin in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Verubulin Hydrochloride Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Verubulin Hydrochloride, a microtubule-disrupting agent, with other tubulin inhibitors targeting the colchicine binding site: VERU-111 (Sabizabulin), Combretastatin A-4, and ABT-751. The information is compiled from publicly available preclinical and clinical research to facilitate independent verification and inform future drug development efforts.
Mechanism of Action: A Shared Target
This compound and its comparators—VERU-111, Combretastatin A-4, and ABT-751—all function as microtubule-targeting agents. They specifically bind to the colchicine site on β-tubulin, which leads to the inhibition of tubulin polymerization. This disruption of microtubule dynamics results in cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.
A key feature of these compounds is their dual mechanism of action, which includes not only direct cytotoxicity to tumor cells but also a potent vascular disrupting activity. By targeting the tubulin cytoskeleton of endothelial cells, these agents can cause a rapid collapse of tumor blood vessels, leading to extensive tumor necrosis.
Signaling pathway of colchicine-binding site inhibitors.
Preclinical Efficacy: A Comparative Look at In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its alternatives against various cancer cell lines as reported in published studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Cell Line | Cancer Type | This compound IC50 (nM) | VERU-111 (Sabizabulin) IC50 (nM) | Combretastatin A-4 IC50 (nM) | ABT-751 IC50 (nM) |
| A549 | Non-small cell lung | - | 55.6[1] | 1.8 (analogue XN0502)[2] | - |
| A549/TxR | Paclitaxel-resistant Non-small cell lung | - | 102.9[1] | - | - |
| A-375 | Melanoma | 0.7[3] | - | - | - |
| BFTC 905 | Bladder | - | - | <4[4] | - |
| HCT116 | Colorectal | - | - | - | - |
| HeLa | Cervical | - | - | 95.9 (µM)[5] | - |
| JAR | Choriocarcinoma | - | - | 88.89 (µM)[5] | - |
| MDA-MB-231 | Triple-negative breast | - | 8.2-9.6[4] | - | - |
| MDA-MB-468 | Triple-negative breast | - | 8.2-9.6[4] | - | - |
| OVCAR3 | Ovarian | - | 10.5[6] | - | - |
| Panc-1 | Pancreatic | - | 11.8 (48h)[7] | - | - |
| AsPC-1 | Pancreatic | - | 15.5 (48h)[7] | - | - |
| HPAF-II | Pancreatic | - | 25 (48h)[7] | - | - |
| SKOV3 | Ovarian | - | 1.8[6] | - | - |
| TSGH 8301 | Bladder | - | - | <4[4] | - |
Note: IC50 values are highly dependent on the specific assay conditions, including incubation time and the viability assay used. The data presented here is for comparative purposes and is extracted from various publications.
Clinical Trial Overview: Efficacy and Toxicity
This section compares the clinical trial findings for this compound and its alternatives.
This compound
-
Glioblastoma (Recurrent): In a Phase 2 trial for recurrent glioblastoma, single-agent verubulin showed limited activity. The 6-month progression-free survival (PFS-6) for bevacizumab-naïve patients was 14%, and the 1-month progression-free survival (PFS-1) for bevacizumab-refractory patients was 20%. The treatment was generally well-tolerated.[8][9] A Phase 1 trial of verubulin combined with carboplatin in relapsed glioblastoma multiforme demonstrated safety and tolerability, with a 6-month PFS rate of 21%.[10]
-
Toxicity: A key concern that led to the discontinuation of further clinical promotion of verubulin was unacceptable levels of toxicity, including cardiovascular toxicity.[5][11]
VERU-111 (Sabizabulin)
-
Metastatic Castration-Resistant Prostate Cancer (mCRPC): VERU-111 has shown promising results in mCRPC. A Phase 1b/2 study demonstrated a favorable safety profile, allowing for chronic administration, and significant antitumor activity.[12] The recommended Phase 2 dose was 63 mg daily.[13] Adverse events were mostly mild to moderate and included diarrhea, fatigue, and nausea, with no reports of neurotoxicity or neutropenia at doses of 63 mg and lower.[14] In patients who had failed at least one androgen receptor targeting agent, VERU-111 showed durable objective tumor responses.[15] A Phase 3 trial (VERACITY) has been initiated.[16]
-
Triple-Negative Breast Cancer (TNBC): Preclinical studies have shown that VERU-111 is effective against taxane-resistant TNBC models.[17][18]
Combretastatin A-4 Phosphate (CA-4P)
-
Anaplastic Thyroid Cancer: A Phase 2 trial of CA-4P in advanced anaplastic thyroid cancer was terminated as it did not meet the primary endpoint of doubling the median survival.[14][17]
-
Advanced Cancers: Phase 1 trials have shown that CA-4P can reduce tumor blood flow in patients.[13] Dose-limiting toxicities included reversible ataxia, vasovagal syncope, motor neuropathy, and in one case, fatal ischemia in a previously irradiated bowel.[13] Cardiovascular adverse events, particularly hypertension, are a known side effect.[19]
ABT-751 (E7010)
-
Non-Small Cell Lung Cancer (NSCLC): A Phase 2 study in advanced, taxane-refractory NSCLC found that ABT-751 had an acceptable toxicity profile but a low objective response rate (2.9%).[12]
-
Solid Tumors and Hematologic Malignancies: Phase 1 studies have established the maximum tolerated dose (MTD) and recommended Phase 2 dose. Dose-limiting toxicities included fatigue, ileus, neutropenia, and peripheral neuropathy.[6][20][21][22] ABT-751 has the advantage of being orally bioavailable and not being a substrate for P-glycoprotein, suggesting potential utility in multidrug-resistant tumors.[23]
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the independent verification of published findings.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow for a typical MTT cell viability assay.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24]
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (commonly 72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25][26][27]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[28][29]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 500-600 nm.[26][27]
-
Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
Workflow for a tubulin polymerization assay.
General Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).[24][30]
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or a vehicle control.[24]
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[9][31]
-
Monitoring: Monitor the change in optical density (turbidity) at 340-350 nm or the change in fluorescence of a reporter dye over time using a plate reader. An increase in absorbance or fluorescence indicates tubulin polymerization.[9][24][32]
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. Inhibitors of tubulin polymerization will show a decrease in the rate and/or extent of the signal increase compared to the control.
Conclusion
This compound and the compared colchicine-binding site inhibitors demonstrate potent preclinical activity as both cytotoxic and vascular disrupting agents. However, their clinical development has yielded varied outcomes. While Verubulin's progression was halted due to toxicity and limited efficacy in glioblastoma, its structural analogue, VERU-111, is showing promise in clinical trials for prostate cancer with a more manageable safety profile. Combretastatin A-4 and ABT-751 have also shown some clinical activity but have been hampered by toxicity and modest response rates in certain indications.
The provided data and experimental protocols offer a foundation for researchers to independently assess the findings related to this compound and its alternatives. Further head-to-head preclinical studies under standardized conditions would be invaluable for a more definitive comparison of their therapeutic potential. The continued investigation of this class of compounds, with a focus on optimizing the therapeutic window and identifying patient populations most likely to benefit, remains a promising avenue in oncology research.
References
- 1. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Vascular disrupting agents | amdbook.org [amdbook.org]
- 11. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 12. A phase II study of ABT-751 in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility [mdpi.com]
- 15. Vascular disrupting activity of combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Veru Enrolls First Patient in Phase 3 VERACITY Clinical Trial of Sabizabulin (VERU-111) in Metastatic Castration Resistant and Androgen Receptor Targeting Agent Resistant Prostate Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Preliminary Evaluations of [11C]Verubulin: Implications for Microtubule Imaging With PET [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A phase I study of ABT-751, an orally bioavailable tubulin inhibitor, administered daily for 21 days every 28 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Effects of the tumor-vasculature-disrupting agent verubulin and two heteroaryl analogues on cancer cells, endothelial cells, and blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ABT-751, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Verubulin Hydrochloride: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Verubulin Hydrochloride, a microtubule destabilizer used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary safety precautions.
GHS Hazard and Precautionary Statements [1]
| Classification/Statement Type | Code | Description |
| Hazard Classification | H302 | Harmful if swallowed. |
| H410 | Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statement | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330 | Rinse mouth. | |
| P391 | Collect spillage. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, full personal protective equipment is required to minimize exposure risk.[1]
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves.
-
Body Protection: Impervious clothing or lab coat.
-
Respiratory Protection: A suitable respirator should be used, particularly when handling the powdered form or if there is a risk of aerosol formation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations.[1] The following protocol outlines the recommended steps for its safe disposal.
1. Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, absorbent pads), and empty stock containers in a designated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container. Do not pour solutions directly into waste containers; the entire vial or tube should be placed inside the designated container.[2]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.[2][3] Do not recap needles.[4] If a syringe contains residual liquid, it should be disposed of as bulk hazardous chemical waste, not in a sharps container.[4]
2. Waste Container Selection and Labeling
-
Use containers that are compatible with the chemical waste.
-
Containers must be securely sealed to prevent leakage.
-
Label all waste containers clearly with "Hazardous Waste" and the specific chemical name, "this compound."
3. Storage of Waste
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is cool and well-ventilated.[1]
4. Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[1]
Emergency Procedures: Accidental Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Don PPE: Before cleaning the spill, put on the required personal protective equipment, including a respirator.[1]
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills: Absorb the solution with a liquid-binding material such as diatomite or universal binders.[1]
-
-
Clean and Decontaminate:
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste according to the procedures outlined above.[1]
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EH&S) department.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Verubulin Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory professionals working with Verubulin Hydrochloride. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe research environment. This compound is a potent microtubule-disrupting agent and should be handled with the utmost care as a cytotoxic compound.[1]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection is mandatory when handling this compound. This includes stringent engineering controls and a comprehensive PPE ensemble.
Engineering Controls: All manipulations of this compound, including reconstitution and aliquoting, must be performed in a designated area within a certified Class II or III Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[2] These containment systems provide a primary barrier to prevent aerosolization and environmental contamination. The work area should be under negative pressure relative to the surrounding environment.[2]
Personal Protective Equipment (PPE): The following PPE is required for all personnel handling this compound:
-
Gloves: Double gloving with chemotherapy-rated gloves is required.[3] The outer glove should be sterile. All gloves must be tested according to the ASTM D6978 standard.[4][5][6][7] Gloves should be changed immediately if contaminated or every 30-60 minutes during extended procedures.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric is mandatory. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
-
Eye and Face Protection: Use a full-face shield or safety goggles in combination with a face mask to protect against splashes.[8]
-
Respiratory Protection: For procedures with a high risk of aerosolization, a NIOSH-approved respirator (e.g., N95) should be worn.
-
Shoe Covers: Disposable shoe covers should be worn and removed before exiting the designated handling area.
Quantitative Safety Data
| Parameter | Specification | Source |
| Occupational Exposure Limit (OEL) | Not established. Follow the ALARA (As Low As Reasonably Achievable) principle. | [8][9] |
| Glove Standard | ASTM D6978 | [4][5][6][7] |
| Glove Material | Nitrile or Neoprene | [5] |
| Decontamination Solution (Routine) | 70% Isopropyl Alcohol | [3] |
| Decontamination Solution (Spill) | Detergent solution followed by 70% Isopropyl Alcohol | [3] |
| Storage Temperature (Powder) | -20°C | [8][9] |
| Storage Temperature (in Solvent) | -80°C | [8][9] |
Experimental Protocols
Receiving and Storage of this compound
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don appropriate PPE (lab coat, single pair of gloves, and eye protection) before opening the shipping container in a designated receiving area.
-
Verify that the primary container is intact. If any damage is suspected, treat it as a spill and follow the spill cleanup protocol.
-
Store this compound in its original, tightly sealed container in a designated, labeled, and secure location at the recommended temperature.[8][9]
Preparation of this compound Solutions
-
All solution preparation must occur within a certified BSC or CACI.
-
Assemble all necessary materials (e.g., vials, sterile syringes, diluents) on a disposable, plastic-backed absorbent pad within the BSC.
-
Don the full required PPE ensemble, including double chemotherapy-rated gloves.
-
Reconstitute the vial using techniques that minimize aerosol generation. This includes using a sterile, plastic-backed absorbent pad to catch any drips and slowly adding the diluent down the side of the vial.
-
After reconstitution, wipe the exterior of the vial and any other containers with 70% isopropyl alcohol before removing them from the BSC.
-
All contaminated disposables should be placed in a designated cytotoxic waste container within the BSC.
Spill Management Protocol
For spills less than 5 mL:
-
Alert personnel in the immediate area and restrict access.
-
Don a full PPE ensemble, including double chemotherapy-rated gloves, a disposable gown, and a full-face shield.
-
Gently cover the spill with absorbent pads to prevent splashing.
-
Working from the outside in, clean the spill area twice with a detergent solution, followed by a final cleaning with 70% isopropyl alcohol.[3]
-
Place all contaminated materials in a designated cytotoxic waste container.
For spills greater than 5 mL:
-
Evacuate the area and secure it to prevent entry.
-
Contact the designated emergency response team or institutional safety office.
-
Only personnel trained in hazardous spill response should manage large spills.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Sharps: All needles, syringes, and vials must be disposed of in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.[10]
-
Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable materials must be placed in a thick, leak-proof plastic bag or container clearly labeled "Cytotoxic Waste".[10]
-
Liquid Waste: Unused solutions containing this compound should be disposed of as hazardous chemical waste in accordance with institutional guidelines. Do not pour down the drain.
Visual Workflow for Safe Handling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdc.gov [cdc.gov]
- 3. dvm360.com [dvm360.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. ansell.com [ansell.com]
- 8. This compound|827031-83-4|MSDS [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
